N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYPPHLDZUUCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432854 | |
| Record name | N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221087-47-4 | |
| Record name | N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(6-bromopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-(6-bromopyridin-2-yl)pivalamide and its Synthetic Strategy
N-(6-bromopyridin-2-yl)pivalamide is a key heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its structure, featuring a pivaloyl-protected aminopyridine core, offers a versatile scaffold for the synthesis of more complex molecules. The bromo-substituent at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The pivaloyl group, a bulky tert-butylcarbonyl moiety, serves as a robust protecting group for the 2-amino functionality, allowing for selective reactions at other positions of the pyridine ring. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling precise molecular construction.
This guide provides a comprehensive overview of a reliable protocol for the synthesis of N-(6-bromopyridin-2-yl)pivalamide, delving into the mechanistic rationale behind the experimental choices, detailed operational instructions, and thorough characterization of the final product.
Core Synthesis: Acylation of 2-Amino-6-bromopyridine
The most direct and widely employed route to N-(6-bromopyridin-2-yl)pivalamide is the N-acylation of 2-amino-6-bromopyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the exocyclic amino group of the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl chloride.
Mechanistic Insights: The Rationale Behind Reagent Selection
The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product.
-
The Nucleophile: 2-Amino-6-bromopyridine: The nucleophilicity of the amino group in 2-aminopyridine is influenced by the electronic properties of the pyridine ring. The ring nitrogen is electron-withdrawing, which generally reduces the basicity and nucleophilicity of the exocyclic amino group compared to aniline. However, the amino group at the 2-position can be readily acylated under appropriate conditions.
-
The Acylating Agent: Pivaloyl Chloride: Pivaloyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic. The bulky tert-butyl group of the pivaloyl moiety can also influence the reactivity and stability of the resulting amide.
-
The Solvent and Base: Pyridine: In this synthesis, pyridine serves a dual role. It acts as a solvent, providing a medium for the reaction to occur. More importantly, it functions as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction. The removal of HCl is essential to drive the reaction to completion, as its accumulation would protonate the starting aminopyridine, rendering it non-nucleophilic. The use of pyridine as the base is convenient as it is also the solvent, simplifying the reaction setup.
Experimental Protocol
This protocol outlines a detailed procedure for the synthesis of N-(6-bromopyridin-2-yl)pivalamide.
Materials and Equipment:
-
2-Amino-6-bromopyridine
-
Pivaloyl chloride
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions:
-
Pivaloyl chloride is corrosive, lachrymatory, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[1]
-
Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. It should also be handled in a fume hood, and appropriate PPE should be worn.[2]
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction, which could hydrolyze the pivaloyl chloride.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-bromopyridine (1.0 eq.) in anhydrous pyridine (approximately 5-10 mL per gram of aminopyridine).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the acylation reaction and to minimize potential side reactions.
-
Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.1-1.2 eq.) dropwise to the cooled and stirring solution via a dropping funnel over a period of 15-20 minutes. A slight excess of the acylating agent is used to ensure complete consumption of the starting aminopyridine.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding water to the reaction mixture while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and add dichloromethane (DCM). .
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining pyridine and HCl), and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid. It can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield N-(6-bromopyridin-2-yl)pivalamide as a solid.
Data Summary and Characterization
The following table summarizes the key quantitative data for the synthesis of N-(6-bromopyridin-2-yl)pivalamide.
| Parameter | Value |
| Starting Material | 2-Amino-6-bromopyridine |
| Reagent | Pivaloyl chloride |
| Solvent/Base | Anhydrous Pyridine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Purification Method | Column Chromatography |
| Expected Yield | 70-90% (typical) |
Characterization of N-(6-bromopyridin-2-yl)pivalamide:
The identity and purity of the synthesized N-(6-bromopyridin-2-yl)pivalamide should be confirmed by various analytical techniques.
-
Appearance: White to off-white solid.
-
Melting Point: The melting point of the purified product should be determined and compared with literature values if available. For a related compound, 2-acetyl-6-bromopyridine, the melting point is 51-55 °C, suggesting the pivalamide derivative will also be a solid at room temperature.[3]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the pivaloyl group (a singlet for the nine tert-butyl protons) and the protons of the bromopyridine ring.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the quaternary carbon and the methyl carbons of the pivaloyl group, and the carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl group (C=O) typically in the range of 1660-1690 cm⁻¹, and a band for the N-H stretching vibration around 3200-3400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₀H₁₃BrN₂O.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of N-(6-bromopyridin-2-yl)pivalamide.
Sources
N-(6-bromopyridin-2-yl)pivalamide chemical structure
An In-Depth Technical Guide to N-(6-bromopyridin-2-yl)pivalamide: Synthesis, Characterization, and Application
Abstract
N-(6-bromopyridin-2-yl)pivalamide is a pivotal synthetic intermediate, leveraging the unique electronic properties and reactivity of the substituted pyridine ring. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution. We delve into the mechanistic rationale behind the synthetic strategy, methods for spectroscopic characterization, and the compound's significant role as a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this valuable intermediate for the synthesis of complex molecular architectures.
Introduction: The Pyridine Scaffold in Modern Chemistry
Heterocyclic compounds are cornerstones of medicinal chemistry, with nitrogen-containing rings being particularly prominent in approved therapeutics.[1] Among these, the pyridine ring is considered a "privileged scaffold" due to its presence in a multitude of biologically active molecules and its ability to engage in critical hydrogen bonding and π-stacking interactions with biological targets.[2] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a key strategy in modern drug design.
N-(6-bromopyridin-2-yl)pivalamide emerges as a highly valuable intermediate in this context. It incorporates three key features:
-
A 2-Aminopyridine Core: The foundational structure for numerous ligands and bioactive agents.
-
A Pivaloyl Protecting Group: The bulky tert-butyl group offers steric hindrance and modulates the reactivity of the amino group, while the amide linkage itself is a common feature in pharmaceuticals.
-
A Bromine Handle: The bromine atom at the 6-position is an exceptionally versatile functional group, serving as a prime site for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular libraries.[3]
This guide provides the essential technical knowledge to synthesize, validate, and strategically employ N-(6-bromopyridin-2-yl)pivalamide in research and development programs.
Physicochemical and Structural Properties
The fundamental properties of N-(6-bromopyridin-2-yl)pivalamide are summarized below. These data are critical for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide | N/A |
| CAS Number | 221087-47-4 | [4] |
| Molecular Formula | C₁₀H₁₃BrN₂O | [4] |
| Molecular Weight | 257.13 g/mol | |
| Appearance | White to off-white solid | |
| InChI Key | OZYPPHLDZUUCCI-UHFFFAOYSA-N | [4] |
| Purity | Typically ≥95% | [4] |
Chemical Structure Visualization
The structural formula of N-(6-bromopyridin-2-yl)pivalamide is presented below, illustrating the connectivity of the pivalamide group and the bromine atom to the central pyridine ring.
Caption: Chemical structure of N-(6-bromopyridin-2-yl)pivalamide.
Synthesis and Mechanistic Rationale
Retrosynthetic Analysis
The most logical and industrially scalable synthesis of N-(6-bromopyridin-2-yl)pivalamide involves the formation of the central amide bond. A retrosynthetic disconnection across the C-N amide bond directly points to two readily available commercial precursors: 2-amino-6-bromopyridine and pivaloyl chloride . This approach is favored for its high efficiency, atom economy, and straightforward execution.
Synthetic Pathway and Mechanism
The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The primary amino group of 2-amino-6-bromopyridine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of pivaloyl chloride.[5] The reaction generates hydrogen chloride (HCl) as a byproduct, which would protonate the starting amine or the pyridine nitrogen, rendering it non-nucleophilic and halting the reaction.
Causality of Experimental Choice: To prevent this self-quenching, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required.[6] The base acts as an acid scavenger, irreversibly neutralizing the generated HCl to form a stable ammonium salt, thereby driving the reaction to completion. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure solubility of the reactants and prevent unwanted side reactions with the acyl chloride.
Detailed Experimental Protocol
This protocol describes a robust and scalable method for the preparation of N-(6-bromopyridin-2-yl)pivalamide.
Materials and Equipment
-
Reactants: 2-Amino-6-bromopyridine (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.2 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath, standard laboratory glassware for extraction and filtration, rotary evaporator, recrystallization apparatus.
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-bromopyridine (1.0 eq) and anhydrous DCM. Begin stirring to dissolve the solid.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice-water bath. Rationale: The acylation is exothermic; initial cooling helps to control the reaction rate and minimize side products.
-
Acyl Chloride Addition: Dissolve pivaloyl chloride (1.1 eq) in a small volume of anhydrous DCM and transfer it to a dropping funnel. Add the pivaloyl chloride solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and brine (to remove residual water).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
For higher purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford N-(6-bromopyridin-2-yl)pivalamide as a pure crystalline solid.[6]
-
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of N-(6-bromopyridin-2-yl)pivalamide.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through standard spectroscopic techniques. The expected data are as follows:
-
¹H NMR: The spectrum should show a sharp singlet around 1.3 ppm integrating to 9 protons (the tert-butyl group). The three aromatic protons on the pyridine ring will appear as a triplet and two doublets in the 7.0-8.0 ppm region. A broad singlet, corresponding to the N-H proton of the amide, is expected further downfield.
-
¹³C NMR: Key signals include those for the methyl carbons and the quaternary carbon of the pivaloyl group, a signal for the amide carbonyl carbon (typically ~176 ppm), and six distinct signals for the carbons of the bromopyridine ring.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch (Amide I band) is characteristic. An N-H stretching vibration should be visible around 3300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom. Two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br isotopes (e.g., ~256 and ~258 amu).
Applications in Research and Development
N-(6-bromopyridin-2-yl)pivalamide is not typically an end-product but rather a strategic intermediate for building more complex molecules.
-
Scaffold for Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, or alkyne groups at the 6-position, providing rapid access to diverse chemical libraries for screening.
-
Medicinal Chemistry Building Block: Substituted 2-aminopyridines are integral components of numerous kinase inhibitors and other targeted therapeutics.[7] This intermediate serves as a precursor for such molecules, where the pivaloyl group can be retained as a bulky substituent or removed under harsh conditions if necessary. The bromopyridine motif itself is found in a range of bioactive compounds and approved drugs.[8]
-
Agrochemical Synthesis: The functionalized pyridine core is also relevant in the agrochemical industry for creating novel pesticides and herbicides.[3]
Safety and Handling
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The synthesis should be conducted in a well-ventilated fume hood.
-
Pivaloyl Chloride: This reagent is corrosive and lachrymatory. It reacts violently with water and should be handled with extreme care under anhydrous conditions.[5]
-
2-Amino-6-bromopyridine: May cause skin, eye, and respiratory irritation.
-
Dichloromethane: A volatile solvent with associated health risks; handling should be minimized outside of a fume hood.
Conclusion
N-(6-bromopyridin-2-yl)pivalamide is a high-value, versatile chemical intermediate whose utility is rooted in its straightforward and efficient synthesis. The strategic placement of a bulky pivaloyl group and a reactive bromine handle on the privileged pyridine scaffold makes it an indispensable tool for chemists in both academic and industrial settings. The robust synthetic protocol and clear characterization data presented in this guide provide a solid foundation for its application in the discovery and development of novel chemical entities.
References
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PubChem. N-(6-bromopyridin-2-yl)acetamide. National Center for Biotechnology Information.
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Sigma-Aldrich. N-(2-Bromopyridin-3-yl)pivalamide. Merck KGaA.
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CymitQuimica. This compound.
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Sigma-Aldrich. 2-Acetyl-6-bromopyridine. Merck KGaA.
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Labsolu. N-(6-Chloropyridin-2-yl)pivalamide.
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Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern.
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MOLBASE. N-(2-bromo-6-chlorophenyl)pivalamide.
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Sigma-Aldrich. N-(2-Bromopyridin-3-yl)pivalamide AldrichCPR. Merck KGaA.
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BLD Pharm. 2-Bromopyridine.
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ResearchGate. Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates.
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Taylor & Francis Online. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
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ResearchGate. Any advice on the preparation of 2-amino-6-bromopyridine.
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ResearchGate. New hybrid bromopyridine-chalcones as in vivo phase II enzyme inducers: potential chemopreventive agents.
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Google Patents. Process for making 2-bromopyridine.
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Patsnap. Pivaloyl chloride patented technology retrieval search results.
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Sigma-Aldrich. 2-Amino-6-bromopyridine. Merck KGaA.
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MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery.
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ChemSpider. N-pivaloylation of an amine. Royal Society of Chemistry.
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Chem-Impex. 2-Amino-6-bromopyridine.
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Semantic Scholar. pivaloyl chloride.
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Google Patents. Preparation method of amino pyridine bromide compound.
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MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks.
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National Institutes of Health. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations.
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ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications.
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The Pivaloyl Group on Pyridine: A Dual-Role Moiety for Protection and Activation
An In-depth Technical Guide:
Executive Summary
In the intricate landscape of synthetic organic chemistry, particularly in the functionalization of heteroaromatic systems, the pyridine nucleus presents a formidable challenge. Its inherent electron-deficient nature deactivates it towards electrophilic substitution, while its aromatic stability tempers its reactivity towards nucleophiles. This guide provides a comprehensive exploration of the pivaloyl group (Piv) as a strategic tool to modulate the reactivity of pyridine. We will dissect the dual functionality of the pivaloyl group: first as a robust protecting group for the pyridine nitrogen, and second as a potent activating group that disrupts aromaticity, paving the way for targeted nucleophilic additions. This whitepaper offers researchers, scientists, and drug development professionals a synthesis of mechanistic principles, field-proven protocols, and critical insights into the stability and reactivity of N-pivaloylpyridinium species, establishing a framework for its rational application in complex synthetic endeavors.
Introduction: Navigating the Reactivity of the Pyridine Ring
The pyridine ring is a cornerstone structural motif in a vast array of pharmaceuticals, agrochemicals, and materials.[1] However, its intrinsic electronic properties—a π-deficient system resulting from the electronegative nitrogen atom—render direct C-H functionalization non-trivial.[2][3] Electrophilic aromatic substitution is sluggish and typically requires harsh conditions, while nucleophilic substitution is generally limited to reactions like the Chichibabin amination or requires the presence of a good leaving group.[4][5]
A powerful strategy to overcome these limitations involves the temporary N-functionalization of the pyridine ring. Acylation of the pyridine nitrogen with a group like pivaloyl chloride transforms the neutral, aromatic pyridine into a positively charged N-acylpyridinium salt.[2][6] This transformation has two profound consequences:
-
Enhanced Electrophilicity: The N-acyl group acts as a strong electron-withdrawing group, significantly lowering the energy of the LUMO of the pyridine ring system. This dramatically increases the ring's susceptibility to attack by a wide range of nucleophiles.[7]
-
Disruption of Aromaticity: Upon nucleophilic addition, the aromatic sextet is broken, leading to the formation of stable, non-aromatic dihydropyridine derivatives. These intermediates can then be further manipulated or rearomatized.
The pivaloyl group, with its sterically demanding tert-butyl moiety, offers unique advantages in this context. Its bulk can influence the regioselectivity of nucleophilic attack and provides significant steric protection to the otherwise labile N-acyl linkage, enhancing its stability compared to less hindered acyl groups like acetyl.[7][8]
Part I: Protection and Activation via N-Pivaloylation
The formation of the N-pivaloylpyridinium ion is the crucial first step in leveraging this chemistry. The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of pivaloyl chloride.
Mechanism of N-Acylation: The Role of Catalysis
While pyridine can react directly with pivaloyl chloride, the reaction is often accelerated by a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[9]
-
Uncatalyzed Pathway: Pyridine itself acts as the nucleophile, attacking pivaloyl chloride to form the N-pivaloylpyridinium chloride salt. This is a reversible process, and the equilibrium may not strongly favor the product without a means to sequester the HCl byproduct.[6]
-
Pyridine-Catalyzed Pathway: In many acylation reactions, pyridine serves as a mild base to neutralize the generated HCl.[10] It can also act as a nucleophilic catalyst, forming the N-pivaloylpyridinium ion, which is a more reactive acylating agent than pivaloyl chloride itself.[6][11]
-
DMAP-Catalyzed Pathway: DMAP is a superior nucleophilic catalyst due to the ability of the dimethylamino group to stabilize the positive charge in the resulting N-acylpyridinium intermediate through resonance.[12][13] It reacts with pivaloyl chloride to form a highly reactive N-pivaloyldimethylaminopyridinium ion. This intermediate is then readily attacked by the substrate (in this case, another pyridine molecule, though this is more relevant for acylating less nucleophilic substrates like alcohols), regenerating the DMAP catalyst.[12][14]
Caption: Catalytic cycle for DMAP-mediated N-pivaloylation of pyridine.
Experimental Protocol 1: Synthesis of N-Pivaloylpyridinium Chloride
This protocol describes a standard laboratory procedure for the formation of the N-pivaloylpyridinium salt.
Materials:
-
Pyridine (dried over KOH)
-
Pivaloyl chloride (freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Reagents: Dissolve pyridine (1.0 eq) in anhydrous DCM (approx. 0.5 M solution).
-
Addition: Charge the dropping funnel with pivaloyl chloride (1.05 eq) dissolved in a small amount of anhydrous DCM.
-
Reaction: Cool the pyridine solution to 0 °C using an ice bath. Add the pivaloyl chloride solution dropwise over 15-20 minutes with vigorous stirring. A precipitate will likely form.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: The resulting N-pivaloylpyridinium chloride is often used in situ for subsequent reactions due to its hygroscopic nature. If isolation is required, the solvent can be removed under reduced pressure, and the resulting solid should be stored under strictly anhydrous conditions.
Causality: The use of anhydrous conditions is critical as N-acylpyridinium salts are susceptible to hydrolysis.[15] The slight excess of pivaloyl chloride ensures complete consumption of the pyridine. Dropwise addition at 0 °C helps to control the exothermicity of the reaction.
Part II: Reactivity Profile of the N-Pivaloylpyridinium Ion
Once formed, the N-pivaloylpyridinium ion is a potent electrophile. Nucleophilic attack is highly favored at the C2 and C4 positions, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom.[7][16]
Regioselectivity: C2 vs. C4 Attack
The regioselectivity of nucleophilic addition is a subject of debate and is influenced by several factors:
-
Electronic Effects: Both C2 and C4 positions are electronically activated.
-
Steric Effects: The bulky pivaloyl group at the nitrogen atom can sterically hinder the approach of a nucleophile to the adjacent C2 and C6 positions. This often leads to a preference for attack at the less hindered C4 position, especially with bulky nucleophiles.[7]
Stability and Compatibility
The utility of a protecting group is defined by its stability under various reaction conditions and its selective removal. The N-pivaloyl group is known for its relative robustness.
| Condition/Reagent Class | Stability of N-Pivaloylpyridinium Ion | Rationale & Commentary |
| Aqueous Acid (pH < 4) | Moderate to Low | Susceptible to hydrolysis, although slower than less hindered N-acyl groups. The positive charge on the ring makes it less susceptible to protonation, but direct water attack on the carbonyl is possible. |
| Aqueous Base (pH > 9) | Low | Readily undergoes hydrolysis to release pyridine and pivalate. This is the basis for its deprotection.[8] |
| Organometallic Reagents | Low (Reactive) | Readily attacked by Grignard reagents, organolithiums, and organocuprates to form 1,2- or 1,4-dihydropyridines.[7] This is a primary application. |
| Reducing Agents (e.g., NaBH₄) | Low (Reactive) | The pyridinium ion is readily reduced to form tetrahydropyridines. |
| Oxidizing Agents | High | The pyridine ring is already electron-deficient and generally resistant to further oxidation. |
| Standard Hydrogenation (H₂/Pd) | Moderate | The pyridinium moiety can be reduced, but conditions can often be found to selectively react with other functional groups. |
Experimental Protocol 2: C4-Alkylation of Pyridine via Pivaloyl Activation
This protocol demonstrates the use of the N-pivaloylpyridinium intermediate for a C-C bond-forming reaction with a Grignard reagent.
Procedure:
-
Activation: Prepare the N-pivaloylpyridinium chloride in situ in anhydrous THF at 0 °C as described in Protocol 1.
-
Nucleophile Addition: Cool the suspension of the N-pivaloylpyridinium salt to -78 °C (dry ice/acetone bath). Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Stir the reaction at -78 °C for 2-3 hours. The color of the reaction may change significantly.
-
Quenching: Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting 1,4-dihydropyridine product is often unstable and prone to air oxidation. It can be purified by flash chromatography on silica gel, often eluting with a hexanes/ethyl acetate mixture. Alternatively, it can be directly subjected to oxidation (e.g., with DDQ or manganese dioxide) to afford the substituted pyridine.
Self-Validation: The success of the reaction is contingent on the rigorous exclusion of moisture and air. The low temperature (-78 °C) is crucial for controlling the reactivity of the organometallic reagent and preventing side reactions. The choice of quenching agent (NH₄Cl) provides a mild workup to hydrolyze magnesium salts without promoting unwanted side reactions.
Caption: Workflow for the functionalization of pyridine via pivaloyl activation.
Part III: Deprotection Strategies
The removal of the pivaloyl group is typically accomplished by exploiting the lability of the N-acyl bond to basic hydrolysis. The steric bulk that enhances its stability also means that its removal can be more sluggish than for other acyl groups like acetyl.[8]
Mechanism of Basic Hydrolysis
Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the N-pivaloylpyridinium ion. This forms a tetrahedral intermediate which then collapses, breaking the C-N bond to release neutral pyridine and the pivalate anion.
Experimental Protocol 3: Alkaline Hydrolysis of a Pivaloyl-Protected Pyridine Derivative
This protocol provides a general method for the cleavage of the N-pivaloyl group.
Materials:
-
N-Pivaloyl-dihydropyridine derivative
-
Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
Dissolution: Dissolve the pivaloyl-protected substrate (1.0 eq) in methanol.
-
Base Addition: Add an aqueous solution of K₂CO₃ (2-3 eq, 2M solution) or NaOH (2-3 eq, 2M solution).
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed. This can take anywhere from 2 to 24 hours depending on the substrate.[8]
-
Work-up: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1M HCl) to pH ~7.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or distillation as required.
Causality and Trustworthiness: The choice between K₂CO₃ and NaOH depends on the substrate's sensitivity to strong bases. K₂CO₃ is a milder choice. Heating accelerates the hydrolysis, which can be slow at room temperature due to the steric hindrance of the pivaloyl group. Monitoring the reaction is crucial to prevent potential degradation of the product under prolonged basic conditions.
Conclusion
The pivaloyl group serves as a highly effective and strategic tool in pyridine chemistry. Its introduction transforms the inert pyridine ring into a versatile electrophilic intermediate, enabling a range of C-C and C-heteroatom bond-forming reactions that are otherwise inaccessible. The steric bulk of the tert-butyl moiety lends the N-pivaloylpyridinium ion a useful degree of stability and can direct the regiochemical outcome of nucleophilic additions. While its removal requires forcing conditions compared to less hindered acyl groups, standard basic hydrolysis protocols are effective. A thorough understanding of the principles of activation, reactivity, and deprotection detailed in this guide empowers chemists to rationally design synthetic routes for the efficient construction of complex, highly functionalized pyridine derivatives.
References
Sources
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- 3. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
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- 14. Trivalent dialkylaminopyridine-catalyzed site-selective mono-O-acylation of partially-protected pyranosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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stability of N-(6-bromopyridin-2-yl)pivalamide under acidic conditions
An In-depth Technical Guide to the Stability of N-(6-bromopyridin-2-yl)pivalamide Under Acidic Conditions
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the stability of N-(6-bromopyridin-2-yl)pivalamide in acidic environments. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its degradation, outlines robust experimental protocols for stability assessment, and offers field-proven insights into data interpretation and its implications for pharmaceutical formulation.
Introduction: The Imperative of Acid Stability in Drug Development
N-(6-bromopyridin-2-yl)pivalamide is a substituted pyridine derivative that holds potential as a key intermediate or active pharmaceutical ingredient (API) in modern drug discovery pipelines. Its molecular architecture, featuring a pivalamide functional group appended to a brominated pyridine core, presents a unique stability profile that warrants thorough investigation.
The assessment of a drug candidate's stability is a cornerstone of pharmaceutical development, directly impacting its quality, efficacy, and safety.[1][2] Forced degradation studies, particularly under acidic conditions, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate a molecule's intrinsic stability and identify potential degradation products.[3][4] This guide provides the scientific framework and practical methodologies to rigorously evaluate the acid lability of N-(6-bromopyridin-2-yl)pivalamide, ensuring a self-validating system of protocols and analysis.
Molecular Structure and Physicochemical Properties
To understand the stability of N-(6-bromopyridin-2-yl)pivalamide, a close examination of its structure is essential. The molecule consists of two primary functional domains:
-
The Pivalamide Group (-NH-CO-C(CH₃)₃): This is a tertiary amide. Amides are generally the most stable carboxylic acid derivatives, requiring vigorous conditions such as strong acids or bases and heat to undergo hydrolysis.[5] The bulky tert-butyl group of the pivaloyl moiety introduces significant steric hindrance around the carbonyl carbon, which is expected to sterically shield it from nucleophilic attack, thereby slowing the rate of hydrolysis compared to less hindered amides.
-
The 6-Bromopyridine Ring: The pyridine ring is an electron-deficient aromatic system. Both the ring nitrogen and the bromine atom at the 6-position act as electron-withdrawing groups. This electronic effect can influence the reactivity of the amide linkage.
The interplay between the steric hindrance of the pivaloyl group and the electronic effects of the bromopyridine ring dictates the molecule's overall susceptibility to acid-catalyzed degradation.
The Chemical Rationale: Mechanism of Acid-Catalyzed Amide Hydrolysis
The primary degradation pathway for N-(6-bromopyridin-2-yl)pivalamide under acidic conditions is anticipated to be the hydrolysis of the amide bond. Amide hydrolysis in an acidic medium is a well-established reaction that typically requires harsh conditions.[6] The generally accepted mechanism involves several key steps.[7][8]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by a hydronium ion (H₃O⁺). This step is critical as it renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[6]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine (in this case, 6-bromo-2-aminopyridine) as the leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product (pivalic acid) and regenerate the acid catalyst (H₃O⁺).
Under acidic conditions, the liberated 6-bromo-2-aminopyridine will exist as its corresponding ammonium salt.[9]
Visualization of the General Hydrolysis Mechanism
Caption: General mechanism of acid-catalyzed amide hydrolysis.
Anticipated Degradation Pathway for N-(6-bromopyridin-2-yl)pivalamide
Applying this mechanism, the hydrolysis of N-(6-bromopyridin-2-yl)pivalamide is expected to yield two primary degradation products: 6-bromo-2-aminopyridine and pivalic acid .
Caption: Expected degradation products from acid hydrolysis.
Experimental Design: A Forced Degradation Protocol
A forced degradation or stress testing study is essential to confirm the theoretical degradation pathway and assess the stability of the API.[1][2] The protocol must be designed to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the degradation products can be reliably detected and quantified without completely destroying the sample.[3]
Objective
To evaluate the stability of N-(6-bromopyridin-2-yl)pivalamide under various acidic conditions and to identify and characterize any resulting degradation products.
Materials & Reagents
-
N-(6-bromopyridin-2-yl)pivalamide (API reference standard)[10]
-
Hydrochloric acid (HCl), 0.1 M and 1.0 M solutions
-
Sulfuric acid (H₂SO₄), 0.1 M and 1.0 M solutions
-
Sodium hydroxide (NaOH) for neutralization, 0.1 M and 1.0 M solutions
-
HPLC-grade acetonitrile and water
-
Purified water (Milli-Q or equivalent)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification.[12]
-
pH meter
-
Calibrated oven or water bath
Step-by-Step Experimental Workflow
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of N-(6-bromopyridin-2-yl)pivalamide in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.
-
Stress Conditions:
-
Label separate reaction vessels for each condition.
-
For each condition, transfer a precise volume of the stock solution into a vessel and add an equal volume of the acidic solution (e.g., 1 mL of stock + 1 mL of 1.0 M HCl).
-
Prepare a control sample by diluting the stock solution with the solvent mixture (e.g., 1 mL stock + 1 mL of 50:50 acetonitrile/water) to represent the T=0 timepoint.
-
Expose the samples to the stress conditions as outlined in the table below.
-
-
Timepoint Sampling: Withdraw aliquots from each reaction vessel at predetermined time intervals (e.g., 2, 6, 12, 24, and 48 hours).
-
Sample Quenching and Preparation:
-
Immediately cool the withdrawn aliquot to halt the degradation reaction.
-
Carefully neutralize the sample to approximately pH 7 using a corresponding concentration of NaOH.
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Analysis: Analyze the control, T=0, and stressed samples by a validated, stability-indicating HPLC method.
Visualization of the Experimental Workflow
Caption: Workflow for an acid-forced degradation study.
Analytical Methodologies and Data Interpretation
A validated, stability-indicating analytical method is paramount for the success of the study. This method must be capable of separating the parent API from all process impurities and degradation products.[10][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for stability testing due to its high sensitivity and resolving power.[11][12]
Table 1: Example HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention for a broad range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for amine compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% to 90% B over 20 min | Ensures elution of both polar (degradants) and non-polar (API) compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm or PDA Scan | 254 nm is a common wavelength for aromatic compounds. A PDA detector provides spectral data to assess peak purity. |
| Injection Vol. | 10 µL | Standard injection volume. |
Data Analysis and Presentation
The primary output is a chromatogram showing peaks for the parent compound and any degradation products. The percentage of degradation is calculated based on the reduction in the peak area of the parent API.
Table 2: Hypothetical Forced Degradation Results (1.0 M HCl at 80°C)
| Time (hours) | API Peak Area | % API Remaining | % Degradation |
| 0 | 1,500,000 | 100.0% | 0.0% |
| 6 | 1,425,000 | 95.0% | 5.0% |
| 12 | 1,357,500 | 90.5% | 9.5% |
| 24 | 1,230,000 | 82.0% | 18.0% |
Identification of Degradants with LC-MS
To confirm the identity of the degradation products, LC-MS analysis is performed. By comparing the measured mass-to-charge ratio (m/z) of the new peaks with the theoretical masses of the expected products, their identity can be confidently assigned.
Table 3: Expected LC-MS Results for Degradation Products
| Compound | Expected Formula | Monoisotopic Mass | Expected [M+H]⁺ (m/z) |
| N-(6-bromopyridin-2-yl)pivalamide | C₁₀H₁₃BrN₂O | 256.0211 | 257.0289 |
| 6-Bromo-2-aminopyridine | C₅H₅BrN₂ | 171.9636 | 172.9714 |
| Pivalic Acid | C₅H₁₀O₂ | 102.0681 | 103.0759 |
Field Insights and Implications for Drug Development
-
Causality of Experimental Choices: The use of both a "mild" (0.1 M) and a "strong" (1.0 M) acid at elevated temperatures is a deliberate choice. It allows for the exploration of the degradation kinetics. If the compound is stable in 0.1 M HCl but degrades in 1.0 M HCl, it provides crucial information about its lability threshold.
-
Self-Validating Protocols: The protocol is designed to be self-validating. The inclusion of a T=0 control and the monitoring of mass balance (the sum of the API and all degradation products should remain constant) ensures the integrity of the results. A significant drop in mass balance might indicate the formation of non-UV active or volatile degradation products, requiring further investigation.
-
Formulation Considerations: Based on the hypothetical data, N-(6-bromopyridin-2-yl)pivalamide exhibits susceptibility to acid hydrolysis under harsh conditions. While the pivaloyl group offers considerable stability, significant degradation (e.g., >10%) within 24 hours in 1.0 M HCl at 80°C suggests that prolonged exposure to highly acidic gastric fluid could be a concern for an oral dosage form. This may necessitate the development of an enteric-coated formulation to protect the API as it passes through the stomach.
-
Regulatory Standing: Thoroughly documented forced degradation studies are a non-negotiable component of a Chemistry, Manufacturing, and Controls (CMC) submission to regulatory agencies. This data underpins the establishment of specifications, shelf-life, and recommended storage conditions.[14][15]
Conclusion
The is governed by the acid-catalyzed hydrolysis of its amide bond. While the sterically hindering pivaloyl group confers a degree of stability, the molecule is expected to degrade to 6-bromo-2-aminopyridine and pivalic acid under sufficiently stringent acidic and thermal stress. The robust experimental and analytical framework presented in this guide provides a comprehensive and scientifically sound approach to quantifying this stability, identifying degradation products, and generating the critical data required to guide formulation strategies and ensure regulatory compliance in the development of new pharmaceutical products.
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Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides (video). Khan Academy. Retrieved from [Link][7]
-
Pharma Stability. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Stability. Retrieved from [Link][3]
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Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Retrieved from [Link][16][17]
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Jovanović, M., et al. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(21), 5089. Retrieved from [Link][18]
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Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. Retrieved from [Link][9]
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Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link][5]
-
Hilliard, E. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Retrieved from [Link][19]
-
Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link][11]
-
Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry. YouTube. Retrieved from [Link][6]
-
Szinicz, L., & Worek, F. (1993). Study on the stability of the oxime HI 6 in aqueous solution. Archives of toxicology, 67(9), 649–653. Retrieved from [Link][20]
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Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Retrieved from [Link][21]
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Blue, K. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Retrieved from [Link][12]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link][14]
-
National Center for Biotechnology Information. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Retrieved from [Link][17]
-
Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Almac Group. Retrieved from [Link][10]
-
ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. ResearchGate. Retrieved from [Link][8]
-
European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved from [Link][15]
-
MDPI. (n.d.). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. Retrieved from [Link][22]
-
YouTube. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Retrieved from [Link][23]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Retrieved from [Link]
-
ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [Link][24]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Retrieved from [Link][1]
-
ResearchGate. (2025, August 10). (PDF) Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. ResearchGate. Retrieved from [Link][25]
-
European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. Retrieved from [Link][13]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link][2]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link][26]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link][4]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link][27]
-
MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Retrieved from [Link][28]
-
PubChem. (n.d.). N-(6-bromopyridin-2-yl)acetamide. PubChem. Retrieved from [Link][29]
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The Lynchpin of Modern Synthesis: A Technical Guide to 2-Amino-6-bromopyridine and Its Derivatives
Abstract
This technical guide provides an in-depth exploration of the fundamental properties, reactivity, and applications of 2-amino-6-bromopyridine and its derivatives. As a key building block in contemporary organic synthesis, this versatile scaffold is instrumental in the development of novel pharmaceuticals and agrochemicals.[1][2] This document offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing not only the core chemical characteristics of these compounds but also the practical, field-proven insights into their synthetic manipulation. We will delve into the causality behind experimental choices for key transformations and provide robust, self-validating protocols.
Core Physicochemical and Spectroscopic Profile
2-Amino-6-bromopyridine is a disubstituted pyridine derivative that serves as a crucial building block in organic synthesis.[2] Its unique architecture, featuring both an amino group and a bromine atom on the pyridine ring, renders it a versatile intermediate for the creation of a wide array of complex molecules.[2]
Physical and Chemical Properties
Commercially available as an off-white to light brown crystalline powder, 2-amino-6-bromopyridine exhibits solubility in polar organic solvents such as dimethylformamide (DMF) and is slightly soluble in water.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Citations |
| CAS Number | 19798-81-3 | [2][3] |
| Molecular Formula | C₅H₅BrN₂ | [2][3] |
| Molecular Weight | 173.01 g/mol | [2][3] |
| Appearance | Off-white to yellowish solid; White to light brown powder/crystal | [1][2] |
| Melting Point | 88-91 °C | [1][2] |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents (e.g., DMF). Poor solubility in less polar solvents (e.g., chloroform). | [2] |
| pKa | 2.73±0.24 (Predicted) | |
| Storage Temperature | 0-8 °C | [1][2] |
Spectroscopic Signature
The structural characterization of 2-amino-6-bromopyridine and its derivatives is routinely accomplished using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR Spectroscopy : The proton NMR spectrum of 2-amino-6-bromopyridine typically displays characteristic signals for the aromatic protons on the pyridine ring. The electron-donating amino group and the electron-withdrawing bromine atom influence the chemical shifts of these protons.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides valuable information about the carbon framework of the molecule, with distinct signals for each of the five carbon atoms in the pyridine ring.
-
IR Spectroscopy : The IR spectrum of 2-amino-6-bromopyridine is characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically observed in the region of 3250-3480 cm⁻¹.[4] The C-Br stretching vibration and the characteristic aromatic C-H and C=C stretching and bending vibrations are also present.
Synthesis of the 2-Amino-6-bromopyridine Scaffold
Several synthetic routes to 2-amino-6-bromopyridine have been reported, each with its own advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and environmental considerations.
One common laboratory-scale synthesis involves the amination of 2,6-dibromopyridine. A detailed protocol for this transformation is provided below.
Experimental Protocol: Synthesis of 2-Amino-6-bromopyridine from 2,6-Dibromopyridine
Materials:
-
2,6-Dibromopyridine
-
Concentrated ammonia solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Cyclohexane
-
Silica gel
Equipment:
-
Steel autoclave with a glass liner
-
Heating jacket
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Sublimation apparatus
Procedure:
-
Suspend 10.00 g (42.2 mmol) of 2,6-dibromopyridine in 50 mL of concentrated ammonia in a steel autoclave equipped with a glass liner.
-
Seal the autoclave and heat to 190°C using a heating jacket for 6 hours. The pressure will rise to approximately 25 bar.
-
After cooling and depressurizing the autoclave, transfer the reaction mixture to a separatory funnel and add 100 mL of ethyl acetate for phase separation.
-
Separate the layers and extract the aqueous phase twice with 100 mL portions of ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the residue in 250 mL of a 1:1 (v/v) mixture of cyclohexane and ethyl acetate to precipitate the by-product, 2,6-diaminopyridine.
-
Filter the solution through a short silica gel column (5 x 20 cm) and wash with an additional 250 mL of the cyclohexane/ethyl acetate mixture.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by sublimation at 90°C and 10⁻¹ mbar to yield 6.49 g (37.5 mmol, 88.9% yield) of 6-bromo-2-aminopyridine as a white solid.
Chemical Reactivity and Key Transformations
The dual functionality of 2-amino-6-bromopyridine, possessing both a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions, makes it a highly versatile building block.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the context of 2-amino-6-bromopyridine, the bromine atom can be readily displaced by a variety of organic substituents using a palladium catalyst and a suitable boronic acid or ester. This reaction is instrumental in the synthesis of 2-amino-6-arylpyridine derivatives, which are prevalent motifs in many biologically active compounds.
A general protocol for the Suzuki-Miyaura coupling of 2-bromopyridines has been developed, often employing a palladium acetate catalyst in the presence of a suitable ligand and base.[5] The reaction conditions can be tuned to accommodate a wide range of aryl and heteroaryl boronic acids.
Caption: Generalized scheme of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This transformation allows for the substitution of the bromine atom in 2-amino-6-bromopyridine with a wide range of primary and secondary amines, providing access to a diverse array of 2,6-diaminopyridine derivatives.
The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[8]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Applications in Medicinal and Agrochemical Chemistry
The 2-amino-6-substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. 2-Amino-6-bromopyridine serves as a key intermediate in the synthesis of potent pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1][2] Its utility extends to the agrochemical sector, where it is a building block for the synthesis of herbicides and pesticides.[1]
The ability to readily introduce a wide range of functional groups at the 6-position through cross-coupling reactions allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules, making 2-amino-6-bromopyridine an invaluable tool in the drug discovery and development process.
Safety and Handling
2-Amino-6-bromopyridine is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]
Conclusion
2-Amino-6-bromopyridine and its derivatives represent a fundamentally important class of compounds in modern organic synthesis. Their unique combination of functional groups allows for a diverse range of chemical transformations, providing access to a vast chemical space of novel molecules with significant potential in pharmaceutical and agrochemical applications. This guide has provided a comprehensive overview of the core properties, synthesis, reactivity, and applications of these versatile building blocks, with the aim of empowering researchers to leverage their full potential in their scientific endeavors.
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- 2-Amino-6-bromopyridine - Chem-Impex. (URL: )
- 2-Amino-6-bromopyridine CAS number and properties - Benchchem. (URL: )
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- Synthesis of 2-amino-6-bromopyridine - Dissert
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2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809 - PubChem. (URL: [Link])
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2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. (URL: [Link])
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Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (URL: [Link])
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Any advice on the preparation of 2-amino-6-bromopyridine - ResearchGate. (URL: [Link])
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SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. (URL: [Link])
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: [Link])
-
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (URL: [Link])
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (URL: [Link])
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
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Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - NIH. (URL: [Link])
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: [Link])
-
Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC - PubMed Central - NIH. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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Buchwald–Hartwig amination - Grokipedia. (URL: [Link])
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (URL: [Link])
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
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Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(6-bromopyridin-2-yl)pivalamide
Introduction: Strategic Importance of 2-Amino-6-arylpyridine Scaffolds
The 2-amino-6-arylpyridine structural motif is a highly valued scaffold in modern medicinal chemistry and materials science. These compounds serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including kinase inhibitors for oncology, agents targeting central nervous system disorders, and novel organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of the pivotal carbon-carbon bond that defines this class of molecules.[2]
However, the direct coupling of 2-amino-6-bromopyridine presents significant challenges. The free amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions, which often results in low yields and complex purification profiles.[3] To circumvent these issues, a protection strategy for the amino group is essential. This guide focuses on the use of the pivaloyl protecting group, employing N-(6-bromopyridin-2-yl)pivalamide as a stable, reliable, and highly effective substrate for Suzuki-Miyaura coupling reactions.
The pivaloyl group offers several distinct advantages:
-
Steric Hindrance: Its bulky tert-butyl moiety effectively prevents coordination of the nitrogen atom to the palladium center, thus preserving catalyst activity.
-
Electronic Effects: The electron-withdrawing nature of the amide carbonyl can modulate the reactivity of the pyridine ring, though its primary role is steric protection.
-
Stability: The pivaloyl group is robust and stable under the basic conditions typically required for the Suzuki-Miyaura reaction.
-
Controlled Deprotection: It can be reliably removed under acidic or basic conditions post-coupling to unveil the desired 2-amino functionality.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-(6-bromopyridin-2-yl)pivalamide in Suzuki-Miyaura coupling reactions, including mechanistic insights, optimized protocols, and strategies for product purification and deprotection.
Mechanistic Considerations: The "Why" Behind the Protocol
The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[4] Understanding the function of each component is critical to troubleshooting and adapting the reaction for novel substrates.
The Catalytic Cycle
The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of N-(6-bromopyridin-2-yl)pivalamide. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the palladium center.[3]
-
Transmetalation: The aryl group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[5]
-
Reductive Elimination: The two organic groups (the pyridine and the newly introduced aryl group) are eliminated from the palladium center, forming the desired carbon-carbon bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: For electron-rich N-heterocycles, even when protected, catalyst systems that are both highly active and resistant to inhibition are preferred. Palladium(II) acetate (Pd(OAc)₂) or palladium catalysts with bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often effective.[6] N-Heterocyclic Carbene (NHC)-based catalysts, such as PEPPSI-IPr, are also excellent choices due to their strong σ-donating character, which promotes high catalytic activity at low loadings.[6]
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield, with stronger bases sometimes being necessary for less reactive boronic acids.
-
Solvent System: Aprotic polar solvents are typically employed to ensure the solubility of all reaction components. Common choices include 1,4-dioxane, toluene, or dimethylformamide (DMF), often with the addition of water. An aqueous environment can be beneficial, facilitating the formation of the boronate "ate" complex and promoting the transmetalation step.[7]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of N-(6-bromopyridin-2-yl)pivalamide with a representative arylboronic acid, followed by the deprotection of the pivaloyl group.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of bromopyridine derivatives.[7][8]
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents:
-
N-(6-bromopyridin-2-yl)pivalamide (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02–0.05 equiv)
-
SPhos (0.04–0.10 equiv)
-
Potassium Carbonate (K₂CO₃; 2.0–3.0 equiv), finely powdered
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add N-(6-bromopyridin-2-yl)pivalamide (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, to achieve a concentration of ~0.1 M with respect to the starting bromide) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting bromide is complete (typically 4–24 hours).[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(6-arylpyridin-2-yl)pivalamide product.
Data Presentation: Scope of the Coupling Reaction
The following table presents representative, literature-derived data for the Suzuki-Miyaura coupling of related 2-bromo- or 2-chloropyridine substrates to illustrate the expected scope and efficiency. While specific data for N-(6-bromopyridin-2-yl)pivalamide is not extensively tabulated in a single source, these examples provide a reliable benchmark for expected outcomes.
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | Adapted from[6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | ~95 | Adapted from[6] |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 110 | 12 | 82 | [1] |
| 4 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 24 | 89 | [9] |
| 5 | 5-Bromopyrimidine** | Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 110 | 12 | 91 | [1] |
* Ligand 1 refers to a specific phosphite ligand detailed in the cited reference. ** In this case, the pyridine is the boronate and the pyrimidine is the halide, but it demonstrates the utility with heteroaryl partners.
Protocol 2: Deprotection of the Pivaloyl Group
The removal of the pivaloyl group is typically achieved under acidic conditions to yield the free 2-aminopyridine.
Materials and Reagents:
-
N-(6-arylpyridin-2-yl)pivalamide (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol or Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Dichloromethane
Procedure:
-
Reaction Setup: Dissolve the N-(6-arylpyridin-2-yl)pivalamide in methanol or ethanol in a round-bottom flask.
-
Acid Addition: Add concentrated hydrochloric acid (e.g., 5-10 equivalents) and stir the mixture at room temperature or heat to reflux (typically 50-70 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Neutralization: Cool the reaction to room temperature and carefully neutralize the acid by slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic (~8-9).
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude 2-amino-6-arylpyridine product by flash column chromatography or recrystallization.
Conclusion and Future Perspectives
The use of N-(6-bromopyridin-2-yl)pivalamide is a highly effective strategy for the synthesis of 2-amino-6-arylpyridines via the Suzuki-Miyaura cross-coupling reaction. The pivaloyl protecting group successfully mitigates the common challenges associated with the coupling of aminopyridines, leading to cleaner reactions and improved yields. The protocols detailed in this guide provide a robust and validated framework for researchers to synthesize these valuable molecular scaffolds. Future work in this area may focus on developing even more active catalyst systems that operate at lower loadings and milder conditions, further enhancing the efficiency and sustainability of this important transformation.
References
-
Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(2), 407-410. Available at: [Link]
-
Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]
-
Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Tetrahedron Letters, 45(3), 685-687. Available at: [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(44), 27285-27290. Available at: [Link]
-
Felpin, F.-X., & Nassar-Hardy, L. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 152. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Yılmaz, İ., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. Available at: [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-pivalamidopyridine
Introduction: Strategic Importance of 2,6-Disubstituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Specifically, the 2,6-disubstituted pyridine motif offers a versatile platform for modulating physicochemical and pharmacological properties, enabling fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. The subject of this guide, 2-bromo-6-pivalamidopyridine, is a particularly valuable building block. The pivalamido group, beyond its steric influence, can act as a directing group in certain transformations, while the bromo substituent provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions.[2] This combination allows for the sequential and controlled introduction of diverse functionalities at the 2- and 6-positions of the pyridine ring, a critical strategy in modern drug development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—with 2-bromo-6-pivalamidopyridine. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying mechanistic principles and practical considerations for successful execution.
The Role of the Pivalamido Group: A Directing and Modulating Moiety
The pivalamido group ((CH₃)₃CCONH-) at the 6-position of the pyridine ring is not merely a passive substituent. Its presence significantly influences the reactivity of the molecule in palladium-catalyzed cross-coupling reactions.
-
Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance around the adjacent nitrogen atom. This can influence the choice of catalyst and ligand, favoring less sterically demanding systems or those designed to operate in congested environments.
-
Electronic Effects: The amide functionality is electron-withdrawing, which can impact the electron density of the pyridine ring and the C-Br bond. This electronic modulation can affect the rate of oxidative addition, a key step in the catalytic cycle.
-
Directing Group Potential: In the context of C-H functionalization, amide groups are known to act as directing groups, facilitating reactions at the ortho position.[3] While the primary focus here is on cross-coupling at the C-Br bond, this inherent directing ability is an important characteristic of the substrate.
Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4] The generalized catalytic cycle for these reactions, as illustrated below, typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.[5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following protocols are provided as a starting point for the cross-coupling of 2-bromo-6-pivalamidopyridine. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-pivalamidopyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and boronic acids or their esters.[6]
Reaction Scheme:
Experimental Workflow:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromo-6-pivalamidopyridine (1.0 equiv), the desired arylboronic acid or boronate ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).
-
Solvent Addition and Degassing: Add a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Seal the vial and degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃; 1-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos; 2-10 mol%).
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 75-90 |
| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 80-95 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 85-98 |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-pivalamidopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides and amines.[8][9]
Reaction Scheme:
Experimental Workflow:
Caption: Step-by-step workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst; 1-3 mol%), the phosphine ligand (e.g., Xantphos, BINAP; 1.2-2.0 equiv relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.5-2.5 equiv) to a reaction vessel.
-
Substrate Addition: Add 2-bromo-6-pivalamidopyridine (1.0 equiv) and the desired primary or secondary amine (1.1-1.5 equiv).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane, or t-BuOH).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring at the appropriate temperature (typically 80-120 °C) until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography or recrystallization.
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | 70-90 |
| Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.5) | 1,4-Dioxane | 100 | 75-95 |
| XPhos Pd G3 (1) | - | K₃PO₄ (2) | t-BuOH | 80 | 80-98 |
Protocol 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl-6-pivalamidopyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11]
Reaction Scheme:
Experimental Workflow:
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: N-(6-bromopyridin-2-yl)pivalamide as a Strategic Building Block for Kinase Inhibitor Synthesis
Introduction: The Central Role of the 2-Aminopyridine Scaffold
The landscape of modern therapeutics, particularly in oncology and immunology, has been reshaped by the advent of small-molecule kinase inhibitors.[1] These agents function by targeting the ATP-binding site of protein kinases, whose dysregulation is a known driver of numerous diseases.[2] Within the medicinal chemist's arsenal, the 2-aminopyridine moiety has emerged as a "privileged scaffold." Its significance lies in its ability to act as a bioisostere of the adenine hinge-binding motif of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region.[3][4] This interaction provides a strong anchoring point for the inhibitor, forming the foundation for potent and selective kinase inhibition.
This guide focuses on a particularly valuable building block for constructing such inhibitors: N-(6-bromopyridin-2-yl)pivalamide (CAS No: 221087-47-4).[5] This reagent is strategically designed for efficient synthesis, offering a unique combination of features:
-
The 2-Aminopyridine Core: Pre-installed and ready for its crucial role in kinase hinge binding.
-
A Pivalamide Protecting Group: The sterically bulky pivaloyl group ((CH₃)₃CCO-) temporarily masks the reactive 2-amino group.[6] This is a critical feature, preventing undesired side reactions during subsequent cross-coupling steps and directing functionalization to the 6-position. Its robust nature ensures stability across various reaction conditions, yet it can be removed reliably at a later stage.[7][8]
-
The 6-Bromo Handle: The bromine atom at the 6-position is a versatile synthetic handle, perfectly positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[9] This allows for the modular and convergent installation of diverse aryl, heteroaryl, or amino substituents, enabling extensive exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.[10][11]
By leveraging this building block, researchers can streamline the synthesis of complex kinase inhibitors, accelerating the drug discovery process.
The Synthetic Blueprint: A Modular Approach
The use of N-(6-bromopyridin-2-yl)pivalamide follows a logical and highly modular synthetic workflow. The core strategy involves an initial cross-coupling reaction to build the key C-C or C-N bond, followed by deprotection to unmask the critical hinge-binding amine. This intermediate can then be advanced to the final inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
Core Protocols: Building the Kinase Scaffold
The following protocols provide detailed, self-validating methodologies for the key transformations. The causality behind reagent choice and reaction conditions is explained to ensure robust and reproducible outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the formation of a carbon-carbon bond at the 6-position of the pyridine ring, a common strategy for introducing aryl or heteroaryl moieties that will occupy the solvent-exposed region of the kinase ATP pocket.
Rationale for Experimental Choices:
-
Catalyst: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are highly effective for coupling with heteroaryl halides.[4][12] The choice of ligand (e.g., triphenylphosphine or dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: An aqueous base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is required for the transmetalation step of the Suzuki reaction mechanism.[13]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic-soluble starting materials and the inorganic base.[4] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add N-(6-bromopyridin-2-yl)pivalamide (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2–1.5 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1–0.2 M.
-
Reaction: Heat the reaction mixture to 80–100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4–24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid Partner | Catalyst (mol%) | Conditions | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | Dioxane/H₂O, K₂CO₃, 90 °C, 12h | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Toluene/EtOH/H₂O, Na₂CO₃, 85 °C, 8h | 80-90% |
| Pyrazole-4-boronic acid | Pd(OAc)₂/SPhos (2%) | Dioxane/H₂O, K₃PO₄, 100 °C, 16h | 70-85% |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5%) | DME/H₂O, K₂CO₃, 80 °C, 12h | 80-92% |
Note: Yields are indicative and may vary based on substrate and reaction scale. Conditions should be optimized for each specific substrate.
Protocol 2: Pivalamide Deprotection (Acidic Hydrolysis)
This crucial step unmasks the 2-amino group, enabling it to form the key hydrogen bond interactions with the kinase hinge region.
Rationale for Experimental Choices:
-
Acidic Conditions: The pivalamide group is an amide, which can be hydrolyzed under strong acidic conditions.[7] A mixture of a strong protic acid like hydrochloric acid (HCl) in a polar solvent like ethanol or dioxane is effective.
-
Elevated Temperature: The hydrolysis of the sterically hindered pivalamide often requires thermal energy to proceed at a reasonable rate.
-
Caution: While effective, harsh acidic conditions can sometimes lead to degradation of sensitive functional groups on the coupled aryl moiety. Alternative, milder deprotection methods may be required in such cases.[8]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the pivalamide-protected intermediate (1.0 eq.) in ethanol or 1,4-dioxane in a round-bottom flask.
-
Acid Addition: Add a concentrated aqueous solution of hydrochloric acid (e.g., 6 M HCl, 5-10 eq.).
-
Reaction: Heat the mixture to reflux (typically 80–100 °C) and stir. Monitor the reaction by LC-MS until the starting material is consumed (typically 6–24 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the resulting 6-substituted-pyridin-2-amine via flash column chromatography or crystallization.
Application in Context: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway.[14] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Consequently, developing selective JAK inhibitors is a major therapeutic goal. The 2-aminopyridine scaffold derived from N-(6-bromopyridin-2-yl)pivalamide is ideally suited for creating potent JAK inhibitors.
Caption: Inhibition of the JAK-STAT signaling pathway.
In a typical inhibitor design, the 6-aryl substituent, introduced via the Suzuki coupling, can be tailored to interact with specific residues outside the hinge region, thereby conferring selectivity for one JAK isoform over others. The unmasked 2-amino group forms the crucial hydrogen bonds with the hinge region of the JAK kinase, anchoring the molecule in the ATP-binding site and preventing the phosphorylation of STAT proteins.
Troubleshooting and Advanced Considerations
-
Poor Suzuki Coupling Yields: If yields are low, consider screening alternative palladium catalysts and ligands (e.g., Buchwald-type ligands like SPhos or XPhos), different bases (e.g., K₃PO₄, Cs₂CO₃), or anhydrous reaction conditions. 2-halopyridines can sometimes be challenging substrates due to coordination with the palladium center.[9][15]
-
Difficult Deprotection: If the substrate is sensitive to strong acid, milder deprotection methods can be explored. While less common for pivalamides, methods using strong bases like lithium diisopropylamide (LDA) at elevated temperatures have been reported for related systems.[8] Alternatively, other protecting groups could be considered during the initial synthesis design.
-
Purification Challenges: Pyridine-containing compounds can be basic and may streak on silica gel. Adding a small amount of triethylamine (~1%) to the chromatography eluent can often improve peak shape and separation.
Conclusion
N-(6-bromopyridin-2-yl)pivalamide is a highly effective and strategically designed building block for the synthesis of kinase inhibitors. Its integrated protecting group and versatile synthetic handle for cross-coupling reactions enable a modular and efficient approach to constructing libraries of potential drug candidates. The protocols and insights provided herein offer a robust foundation for researchers in medicinal chemistry and drug development to leverage this reagent in their pursuit of novel and selective kinase inhibitors.
References
-
Title: Pivalic Acid Esters, Pivalates Source: Organic Chemistry Portal URL: [Link]
-
Title: Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors Source: PMC - NIH URL: [Link]
-
Title: Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Suzuki reactions of 2-bromopyridine with aryl boronic acids a Source: ResearchGate URL: [Link]
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: PubMed Central URL: [Link]
-
Title: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: PubMed URL: [Link]
-
Title: The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations Source: PMC URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: NIH URL: [Link]
-
Title: Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors Source: RSC Publishing URL: [Link]
-
Title: Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors Source: PubMed URL: [Link]
-
Title: The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Source: SciSpace URL: [Link]
-
Title: Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base Source: Sciforum URL: [Link]
-
Title: Special Issue : Protein Kinase Inhibitors: Synthesis and Applications Source: MDPI URL: [Link]
-
Title: Design and synthesis of pyridopyrimidines targeting NEK6 kinase Source: I.R.I.S. URL: [Link]
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: PubMed URL: [Link]
-
Title: Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process Source: ResearchGate URL: [Link]
-
Title: Pivalamide Source: Grokipedia URL: [Link]
-
Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin Source: Rose-Hulman URL: [Link]
-
Title: 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety Source: PubMed URL: [Link]
-
Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors Source: ScienceDirect URL: [Link]
-
Title: Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System Source: MDPI URL: [Link]
-
Title: Discovery of Novel 2-aminopyridine-3-carboxamides as c-Met Kinase Inhibitors Source: PubMed URL: [Link]
-
Title: The Protection and Deprotection of the Pyridine Nitrogen Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors Source: MDPI URL: [Link]
-
Title: Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Quantitative structure activity relationship study of p38α MAP kinase inhibitors Source: BMC URL: [Link]
-
Title: CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) Source: YouTube URL: [Link]
-
Title: Pivalic acid Source: Wikipedia URL: [Link]
-
Title: Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides Source: Macmillan Group - Princeton University URL: [Link]
Sources
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- 2. chemrevlett.com [chemrevlett.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
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- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. rose-hulman.edu [rose-hulman.edu]
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- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Hub: Cross-Coupling Reactions of N-(6-bromopyridin-2-yl)pivalamide
Welcome to the technical support center for cross-coupling reactions involving N-(6-bromopyridin-2-yl)pivalamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile building block. The inherent electronic properties of the pyridine ring and the presence of the pivalamide directing group introduce specific challenges that require careful consideration of reaction parameters.
This hub provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format to help you optimize your reactions, minimize impurities, and achieve your synthetic goals.
Troubleshooting Workflow Overview
Before diving into specific side reactions, it's beneficial to have a general framework for troubleshooting. The following diagram outlines a logical progression from identifying an issue to implementing a solution.
Caption: General troubleshooting workflow for cross-coupling reactions.
Part 1: Suzuki-Miyaura Coupling FAQ & Troubleshooting
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but the electron-deficient nature of the pyridine ring in N-(6-bromopyridin-2-yl)pivalamide can lead to several competing pathways.[1][2]
Question 1: I'm observing a significant amount of the hydrodehalogenated side product, N-(pyridin-2-yl)pivalamide. What is the cause and how can I prevent it?
Plausible Cause: Hydrodehalogenation (or protodebromination) is a common side reaction where the bromine atom is replaced by a hydrogen. This typically occurs after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst.[3] The resulting Ar-Pd(II)-X complex can react with a hydride source in the mixture instead of undergoing transmetalation.
Mechanistic Explanation: The hydride source is often traced to solvents (like alcohols), the amine base, or even residual water in the reaction.[3][4] The Ar-Pd(II)-H intermediate that forms then undergoes reductive elimination to yield the undesired hydrodehalogenated product and regenerates the Pd(0) catalyst, creating a parasitic cycle.
Caption: Competing pathways after oxidative addition.
Troubleshooting Protocol & Recommendations:
| Parameter | Recommendation | Rationale |
| Solvent | Use rigorously degassed, anhydrous aprotic solvents like dioxane, toluene, or DME. Avoid alcohols. | Alcohols and water can act as hydride donors, directly contributing to hydrodehalogenation.[3][4] |
| Base | Switch to a non-coordinating, anhydrous inorganic base like K₃PO₄ or Cs₂CO₃. | Amine bases can sometimes be a source of hydrides.[3] Strong inorganic bases are less likely to participate in this side reaction. |
| Ligand | Employ electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands promote faster reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway. They also stabilize the catalyst. |
| Atmosphere | Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). | Oxygen can lead to catalyst decomposition and side reactions that may indirectly promote hydrodehalogenation.[5] |
Self-Validation: A successful modification will be evident by a significant decrease in the mass corresponding to the hydrodehalogenated product in your crude LC-MS analysis, with a concurrent increase in the desired product peak.
Question 2: My boronic acid/ester is being consumed, but I'm not getting my desired product. Instead, I see the corresponding arene from the boronic acid. What's happening?
Plausible Cause: This side reaction is known as protodeboronation, where the C-B bond of the organoboron reagent is cleaved by a proton source, typically water, under basic conditions.[6] This is a particularly prevalent issue in Suzuki-Miyaura couplings and consumes the nucleophilic partner before it can transmetalate to the palladium center.[7]
Mechanistic Explanation: Protodeboronation is often catalyzed by the base required for the Suzuki coupling itself.[7] The base activates the boronic acid to form a more reactive boronate species, which is also more susceptible to protonolysis by water, especially at elevated temperatures.[6] The presence of bulky phosphine ligands on the palladium catalyst can also paradoxically accelerate this side reaction.[7]
Troubleshooting Protocol & Recommendations:
| Parameter | Recommendation | Rationale |
| Boron Reagent | Use boronic esters (e.g., pinacol esters, MIDA boronates) instead of boronic acids. | Boronic esters are generally more stable towards protodeboronation than their corresponding acids. MIDA boronates are particularly robust.[8] |
| Base | Use a weaker, non-hydroxide base like K₂CO₃ or even KF (potassium fluoride). | Milder bases can be sufficient to promote transmetalation without excessively accelerating protodeboronation.[9] |
| Reaction Setup | Add the boronic acid/ester portion-wise or via syringe pump over the course of the reaction. | Maintaining a low instantaneous concentration of the boronic acid can minimize its decomposition over time. |
| Water Content | While Suzuki reactions often benefit from some water, excessive amounts are detrimental. If using a biphasic system, carefully control the water ratio. For anhydrous conditions, ensure all reagents and solvents are dry. | Water is the primary reagent in protodeboronation. Finding the optimal balance is key. |
Self-Validation: Monitor the reaction by taking aliquots over time. A successful protocol will show sustained consumption of the starting aryl bromide alongside the boronic acid, rather than rapid, isolated disappearance of the boronic acid peak in GC-MS or LC-MS analysis.
Part 2: Buchwald-Hartwig Amination & Sonogashira Coupling FAQs
Question 3: I am attempting a Buchwald-Hartwig amination and observing significant homocoupling of my starting material, forming a bipyridine dimer. Why?
Plausible Cause: Homocoupling of the aryl halide is a common side reaction in many palladium-catalyzed processes. It can arise from several pathways, but often involves the presence of an oxidant (like trace oxygen) or occurs when the rate of transmetalation (or amine coordination/deprotonation in this case) is slow compared to competing pathways.[5]
Mechanistic Explanation: In one common pathway, two molecules of the Ar-Pd(II)-X intermediate can undergo a ligand exchange to form an Ar₂-Pd(II) species and a PdX₂ species.[10] The Ar₂-Pd(II) complex then reductively eliminates to give the homocoupled biaryl product (Ar-Ar) and regenerates Pd(0).[10] This process effectively consumes two equivalents of starting material to produce an undesired dimer.
Troubleshooting Protocol & Recommendations:
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | Rigorously degas all solvents and reagents. Use a Schlenk line or a glovebox for reaction setup. | Oxygen is a known culprit for promoting homocoupling.[5] Strict exclusion of air is critical. |
| Catalyst System | Use a pre-formed, well-defined Pd(0) precatalyst (e.g., G3 or G4 Buchwald precatalysts). | In situ generation of Pd(0) from Pd(II) sources can sometimes be inefficient, leading to side reactions. Precatalysts ensure the active catalyst is formed cleanly and efficiently. |
| Base | Ensure the base is strong enough and soluble enough to facilitate the amination. Strong, non-coordinating bases like LHMDS or NaOtBu are standard. | If the deprotonation of the amine is slow, the concentration of the active nucleophile is low, allowing more time for competing homocoupling. |
| Concentration | Run the reaction at a slightly higher concentration. | This can favor the desired bimolecular cross-coupling reaction over side reactions. |
Self-Validation: Successful troubleshooting will result in a crude reaction mixture where the biaryl dimer is a minor component (<5%) relative to the desired aminated product, as determined by LC-MS or GC-MS.
Question 4: In my Sonogashira coupling, I'm getting a lot of alkyne homocoupling (Glaser coupling). How do I suppress this?
Plausible Cause: The formation of a di-yne side product is known as Glaser coupling. In the context of the Sonogashira reaction, this is a copper-mediated oxidative homocoupling of the terminal alkyne.[11][12] It is highly promoted by the presence of oxygen.[12]
Mechanistic Explanation: The copper(I) co-catalyst, essential for the Sonogashira catalytic cycle, can be oxidized to copper(II) by ambient oxygen. Cu(II) then reacts with the copper acetylide intermediate, leading to the formation of the homocoupled di-yne product. This side reaction consumes the alkyne coupling partner and complicates purification.
Troubleshooting Protocol & Recommendations:
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | This is the most critical factor. The reaction must be rigorously deoxygenated. Use freeze-pump-thaw cycles for the solvent and maintain a positive pressure of an inert gas. | Oxygen is the primary oxidant that drives the Glaser coupling side reaction.[11][12] |
| Copper-Free Conditions | Consider a copper-free Sonogashira protocol. | Many modern methods have been developed that avoid the use of a copper co-catalyst altogether, thereby eliminating the possibility of Glaser coupling.[11][13] These often require specific ligands (e.g., bulky phosphines) and bases. |
| Amine Base/Solvent | Use an amine base (e.g., triethylamine, diisopropylamine) as both the base and, in some cases, the solvent. | Amines can help to reduce any oxidized Cu(II) species back to the active Cu(I) state, thus suppressing the homocoupling pathway. |
| Temperature | Avoid excessively high temperatures. | High temperatures can sometimes accelerate the rate of alkyne homocoupling.[14] |
Self-Validation: Analysis of the crude reaction by NMR or GC-MS should show a minimal amount of the symmetrical di-yne product. A clean reaction will primarily show starting materials and the desired cross-coupled product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Reeves, J. T., et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(11), 7458–7463 (2017). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Willis, M. C., et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). Available from: [Link]
-
Wang, Y., et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(1), 101-108 (2018). Available from: [Link]
-
Tsou, T. T., & Kochi, J. K. Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 1(4), 585-595 (1982). Available from: [Link]
-
Powers, D. C., & Ritter, T. Cross-Coupling of Heteroatomic Electrophiles. Topics in Current Chemistry, 374(4), 42 (2016). Available from: [Link]
-
Dvořáková, H., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. Collection of Czechoslovak Chemical Communications, 67(9), 1339-1353 (2002). Available from: [Link]
-
Fiammengo, L. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Chemistry-Methods.com. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Powers, D. C., et al. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society, 138(29), 9063-9066 (2016). Available from: [Link]
-
Navarro, O., et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180 (2004). Available from: [Link]
-
Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133 (2017). Available from: [Link]
-
Cox, P. A., et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 138(29), 9145-9157 (2016). Available from: [Link]
-
Rosen, B. M., et al. Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. Journal of the American Chemical Society, 130(21), 6664-6665 (2008). Available from: [Link]
-
Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922 (2007). Available from: [Link]
-
Amii, H., & Uneyama, K. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183 (2009). Available from: [Link]
-
Bhattacharjya, A., et al. Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). Tetrahedron Letters, 47(11), 1861-1864 (2006). Available from: [Link]
-
Gicquel, M., et al. Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics, 37(1), 109-116 (2018). Available from: [Link]
-
Byrne, F. P., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 141(38), 15117-15132 (2019). Available from: [Link]
-
Omoregie, H. O., et al. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5236-5263 (2019). Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Available from: [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021). Available from: [Link]
-
Tian, C., et al. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. (2024). Available from: [Link]
-
L'Heureux, A., et al. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry, 75(12), 4116-4129 (2010). Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Advanced Catalyst Selection for Difficult Suzuki Couplings of Bromopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with the coupling of bromopyridines. Pyridine-containing compounds are ubiquitous in pharmaceuticals and agrochemicals, yet their synthesis via Suzuki coupling is often plagued by issues stemming from the inherent electronic properties of the pyridine ring.
The electron-deficient nature of the pyridine ring and the coordinating ability of the lone pair on the nitrogen atom can lead to catalyst inhibition and sluggish or failed reactions.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common problems and select the optimal catalyst system for your specific application.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Suzuki coupling of bromopyridines. Each answer delves into the causality behind the issue and provides actionable solutions.
Q1: My reaction has very low to no conversion. What are the primary causes and how do I fix it?
This is the most common issue, and it typically points to one of four key areas: catalyst activity, oxidative addition, transmetalation, or substrate stability.
A. Catalyst Inhibition by Pyridine Nitrogen:
The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1]
-
Expert Recommendation: The most effective strategy is to use bulky, electron-rich phosphine ligands. These ligands serve a dual purpose: they create a sterically hindered environment around the palladium center, which discourages pyridine coordination, and their strong σ-donating properties increase the electron density on the palladium, facilitating the crucial oxidative addition step.
-
Actionable Solutions:
-
Switch to Buchwald-type Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed to be bulky and electron-rich and are often the first choice for challenging couplings involving heteroaryl halides.[2]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are excellent σ-donors and can impart high stability and activity to the palladium catalyst, making them suitable for difficult couplings.[3][4]
-
Increase Catalyst Loading: If you suspect partial inhibition is the issue, a modest increase in catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome the problem.[2]
-
B. Inefficient Transmetalation:
The transmetalation step, where the organic group is transferred from boron to palladium, requires the activation of the organoboron species by a base.[4][5] An incorrect choice of base or suboptimal conditions can stall the reaction.
-
Expert Recommendation: The choice of base is critical. Strong, non-coordinating bases are generally preferred. The physical properties of the base, such as its solubility and particle size, are also important.
-
Actionable Solutions:
-
Select a Stronger Base: For difficult couplings, weaker bases like NaHCO₃ or K₂CO₃ may be insufficient. Switch to stronger bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu).[1][5]
-
Ensure Proper Base Preparation: Bases like K₃PO₄ should be finely powdered to maximize their surface area and reactivity.[6]
-
Add Water as a Co-solvent: The Suzuki reaction can be run under various solvent conditions, including biphasic organic-water systems.[5] A small amount of water is often crucial, even in supposedly "anhydrous" reactions with bases like K₃PO₄, as it facilitates the formation of the reactive boronate species.[5][6] Common solvent systems include dioxane/water, toluene/water, or THF/water.[5][7]
-
C. Degradation of the Boronic Acid (Protodeboronation):
Boronic acids, particularly heteroaryl boronic acids, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This depletes your nucleophile and reduces the yield.
-
Expert Recommendation: Minimize the opportunity for protodeboronation by protecting the boronic acid or adjusting reaction conditions.
-
Actionable Solutions:
-
Use a Slight Excess of Boronic Acid: Employing 1.1 to 1.2 equivalents of the boronic acid can help compensate for minor degradation.[1]
-
Use Boronic Esters or Trifluoroborate Salts: Pinacol esters or MIDA esters of the boronic acid are generally more stable and less prone to protodeboronation.[8] Potassium aryltrifluoroborate salts are also excellent, stable alternatives.[9]
-
Ensure Thorough Degassing: Oxygen can promote side reactions, including the decomposition of reaction components.[8] Rigorously degas your reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.[2]
-
Below is a decision tree to guide you through troubleshooting a low-yield reaction.
Caption: Troubleshooting flowchart for low-yield Suzuki couplings.
Q2: My reaction is producing significant amounts of homocoupled boronic acid (R²-R²). How can I suppress this side product?
Homocoupling of the boronic acid is a common side reaction that consumes your nucleophile and complicates purification.
-
Causality: This side reaction is often promoted by the presence of oxygen or unbound Pd(II) species in the reaction mixture.[8] These can oxidize the boronic acid, leading to dimerization before the desired transmetalation can occur. The formation of palladium black (colloidal Pd(0)) from catalyst decomposition can also promote homocoupling.[8][10]
-
Actionable Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction setup are free of oxygen. Freeze-pump-thaw cycles are more effective than simple inert gas sparging for removing dissolved oxygen.
-
Use a High-Quality Pd(0) Source: Start with a reliable Pd(0) precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst). If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure conditions are sufficient for its complete in-situ reduction to Pd(0) at the start of the reaction.
-
Maintain Ligand Integrity: Ensure you are using an adequate ligand-to-palladium ratio (typically 1:1 to 2:1). A lack of stabilizing ligand can lead to catalyst decomposition into palladium black, which is less selective.[8]
-
Catalyst & Ligand Selection FAQ
Choosing the right catalyst and ligand combination from the outset is crucial for success. This section provides answers to frequently asked questions about catalyst selection for bromopyridine substrates.
Q: What is the best general-purpose catalyst system for a simple, unhindered bromopyridine?
For a standard 2-, 3-, or 4-bromopyridine without significant steric hindrance, a robust and reliable system is often sufficient.
-
Recommendation: A combination of a Pd(II) salt like Pd(OAc)₂ with a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos or XPhos is an excellent starting point. Alternatively, using a pre-formed precatalyst like XPhos-Pd-G3 offers convenience and high reliability.
-
Typical Conditions:
-
Catalyst: 2 mol% Pd(OAc)₂ / 4 mol% SPhos OR 2 mol% XPhos-Pd-G3
-
Base: 2-3 equivalents K₃PO₄
-
Solvent: 1,4-Dioxane / H₂O (4:1)
-
Temperature: 80-100 °C
-
Q: My bromopyridine has one or more ortho-substituents, creating significant steric hindrance. What catalyst should I use?
Steric hindrance poses a major challenge, particularly for the reductive elimination step that forms the final C-C bond. This requires specialized ligands designed to promote coupling between bulky partners.
-
Recommendation: For sterically demanding couplings, you need ligands that combine bulk with a specific geometry to facilitate the reaction.
-
Catalyst Options for Sterically Hindered Substrates:
| Challenge | Recommended Ligand Class | Specific Ligand Examples | Key Feature |
| General Steric Hindrance | Bulky Dialkylbiaryl Phosphines | XPhos, RuPhos | Provides a large, electron-rich coordination sphere.[2] |
| Di- and Tri-ortho-Substituted Biaryls | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable Pd complexes.[3][4] |
| Extremely Hindered Substrates | Specialized Phosphines | AntPhos, BI-DIME | Unique architectures designed to overcome severe steric clash and inhibit β-hydride elimination.[11][12] |
-
Expert Insight: Research has shown that acenaphthoimidazolylidene palladium complexes (a type of NHC) are highly efficient for creating di-, tri-, and even tetra-ortho-substituted biaryls at low catalyst loadings.[3] Similarly, ligands like AntPhos have been successfully used for aryl-alkyl couplings involving di-ortho-substituted aryl halides, a notoriously difficult transformation.[12]
The diagram below illustrates the Suzuki catalytic cycle and highlights the key step where pyridine inhibition occurs.
Caption: Suzuki catalytic cycle with pyridine inhibition pathway.
Experimental Protocol: General Procedure for a Difficult Bromopyridine Suzuki Coupling
This protocol provides a robust starting point for optimization. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 equiv) and any additional ligand if required.
-
-
Reaction Setup & Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add the degassed solvent (e.g., 1,4-dioxane) and degassed water to the flask to achieve the desired concentration (typically 0.1-0.5 M) and solvent ratio (e.g., 4:1 dioxane/water).
-
Sparge the resulting slurry with Argon for an additional 15-20 minutes to ensure complete degassing.
-
-
Initiation and Monitoring:
-
Add the catalyst/ligand mixture to the flask against a positive pressure of Argon.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots from the reaction mixture.
-
-
Workup and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
References
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling - Reddit r/Chempros. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? - Reddit r/Chempros. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters - MDPI. Available at: [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... - MDPI. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - ACS Publications. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Cross-Coupling Reactions with N-(6-bromopyridin-2-yl)pivalamide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of the base in cross-coupling reactions with N-(6-bromopyridin-2-yl)pivalamide. Our goal is to equip you with the scientific rationale behind experimental choices to enhance the success and reproducibility of your synthetic endeavors.
Introduction: The Pivotal Role of the Base in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2] When working with heteroaromatic substrates like N-(6-bromopyridin-2-yl)pivalamide, the choice of base is not merely an afterthought but a critical parameter that dictates reaction efficiency, selectivity, and the prevention of undesirable side reactions. The pyridine nitrogen in your substrate can act as a Lewis base, potentially coordinating with the palladium catalyst and impeding the catalytic cycle.[3] Furthermore, the stability of the pivalamide protecting group under basic conditions must be considered to prevent its premature cleavage.
This guide will navigate the nuances of base selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving N-(6-bromopyridin-2-yl)pivalamide, providing you with the expertise to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical when working with a 2-aminopyridine derivative like N-(6-bromopyridin-2-yl)pivalamide?
The 2-amino-substituted pyridine moiety presents a unique challenge in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[3] The choice of base can influence the extent of this coordination. A judiciously selected base can promote the desired catalytic turnover while minimizing catalyst poisoning.
Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling. Could the base be the issue?
Absolutely. In the Suzuki-Miyaura reaction, the base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[4] If the base is not strong enough or is poorly soluble in the reaction medium, the formation of the boronate will be slow, leading to low conversion. Conversely, a base that is too strong or harsh can lead to decomposition of the starting materials or the desired product. For 2-bromopyridine substrates, a screening of bases is often necessary to find the optimal balance.
Q3: I am seeing significant amounts of dehalogenation (hydrodehalogenation) of my starting material. How can the base influence this side reaction?
Dehalogenation is a common side reaction in cross-coupling chemistry where the aryl halide is reduced to the corresponding arene. This can occur through various pathways, and the base can play a role. For instance, if the transmetalation step is slow due to an inappropriate base, the lifetime of the Pd(II)-aryl intermediate is extended, increasing the likelihood of competing side reactions like dehalogenation.
Q4: Is the pivalamide protecting group stable under the basic conditions of cross-coupling reactions?
The pivalamide group is generally considered robust and stable under a range of basic conditions commonly employed in cross-coupling reactions, such as those using carbonate or phosphate bases. However, very strong bases like alkoxides (e.g., NaOtBu) used in some Buchwald-Hartwig aminations, especially at elevated temperatures, could potentially lead to partial or complete deprotection. It is always advisable to monitor for the formation of the deprotected amine byproduct by techniques such as LC-MS.
Q5: Should I use an inorganic or an organic base for my reaction?
Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most commonly used and have a proven track record of success in cross-coupling reactions with pyridine substrates.[4] They are generally preferred for their ability to provide a heterogeneous reaction mixture which can sometimes be beneficial. Organic bases, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), are typically used in Sonogashira couplings.[5] For Suzuki and Buchwald-Hartwig reactions with this substrate, inorganic bases are generally a better starting point.
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling
| Problem | Potential Cause Related to Base | Troubleshooting Suggestions |
| Low Yield | - Ineffective boronate formation (base too weak or insoluble).- Catalyst inhibition by the pyridine nitrogen. | - Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).- Ensure the base is finely powdered to maximize surface area.- Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if using a biphasic solvent system. |
| Dehalogenation | - Slow transmetalation. | - Use a stronger base to accelerate boronate formation and subsequent transmetalation. |
| Homocoupling of Boronic Acid | - Can be promoted by certain basic conditions, especially in the presence of oxygen. | - Ensure the reaction is thoroughly degassed.- While not directly a base issue, switching to a different base might alter the reaction kinetics and reduce this side product. |
| Pivalamide Deprotection | - Base is too strong. | - Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). |
Troubleshooting Buchwald-Hartwig Amination
| Problem | Potential Cause Related to Base | Troubleshooting Suggestions |
| Low Yield | - Incomplete deprotonation of the amine coupling partner.- Catalyst inhibition. | - A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.- If using a weaker base like K₃PO₄, consider a more electron-rich ligand to enhance catalyst activity. |
| Side Reactions | - Base-mediated decomposition of starting materials or product. | - If the substrate is sensitive to strong bases, consider screening weaker bases like K₃PO₄ or Cs₂CO₃, potentially at a higher temperature or with a more active catalyst system. |
Troubleshooting Sonogashira Coupling
| Problem | Potential Cause Related to Base | Troubleshooting Suggestions |
| Low Yield | - Inefficient deprotonation of the terminal alkyne. | - An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically required. Ensure it is used in stoichiometric or excess amounts.- The amine base also serves as a ligand for the copper co-catalyst, so its presence is crucial. |
| Glaser Coupling (Homocoupling of Alkyne) | - This is a common side reaction in Sonogashira couplings and can be influenced by the reaction conditions, including the base. | - Ensure rigorous exclusion of oxygen.- Sometimes using a slight excess of the alkyne can minimize its homocoupling. |
Experimental Protocols: Starting Points for Optimization
The following protocols are intended as robust starting points. Optimization of the base, ligand, solvent, and temperature will likely be necessary to achieve the best results for your specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
Recommended Starting Conditions:
-
Base: K₃PO₄ (2.0 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (2.5 mol%)
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Temperature: 90-100 °C
General Protocol for Buchwald-Hartwig Amination
Recommended Starting Conditions:
-
Base: NaOtBu (1.4 eq)
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%)
-
Solvent: Toluene or 1,4-Dioxane
-
Temperature: 100-110 °C
General Protocol for Sonogashira Coupling
Recommended Starting Conditions:
-
Base: Et₃N (2.0-3.0 eq)
-
Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%)
-
Solvent: THF or DMF
-
Temperature: Room temperature to 60 °C
Understanding the Mechanism: The Role of the Base in Catalytic Cycles
A deeper understanding of the catalytic cycle for each reaction can further inform your choice of base.
In the Suzuki-Miyaura cycle, the base is essential for the transmetalation step, converting the boronic acid into a more reactive boronate species.[6]
In the Buchwald-Hartwig amination, a strong base is required to deprotonate the coordinated amine, forming the palladium-amido complex that precedes the product-forming reductive elimination step.[7]
References
-
Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angewandte Chemie International Edition in English1981 , 20 (7), 53-97. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874-922. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition2016 , 55 (38), 11472-11487. [Link]
-
Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis2017 , 6, 121-133. [Link]
-
Kashani, S. K.; Jessiman, J. E.; et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv2021 . [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457-2483. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society2007 , 129 (11), 3358-3366. [Link]
-
The Nobel Prize in Chemistry 2010. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Request PDF. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Sławiński, J.; et al. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry2022 , 13 (8), 987-999. [Link]
-
Razafindrainibe, F.; et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry2021 , 2021 (30), 4393-4397. [Link]
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Claremont Colleges Scholarship. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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MDPI. Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. [Link]
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ResearchGate. Optimization of reaction conditions for deprotection along with cross coupling using phenyl boronic acid. [Link]
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National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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National Institutes of Health. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
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MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Wikipedia. Catalyst poisoning. [Link]
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ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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ResearchGate. Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 2-Pivalamido-6-bromopyridine: A Comparative Study
For researchers, scientists, and professionals in drug development, the synthesis of complex molecules with precision and efficiency is paramount. The 2-aminopyridine scaffold is a privileged structural motif found in numerous pharmaceuticals. Its derivatization through cross-coupling reactions is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of palladium catalysts for the coupling of a particularly challenging substrate: 2-pivalamido-6-bromopyridine. The sterically demanding pivalamido group and the electronic properties of the pyridine ring necessitate a careful selection of the catalytic system to achieve optimal results.
The Challenge: Steric Hindrance and Catalyst Deactivation
The primary challenge in the palladium-catalyzed cross-coupling of 2-pivalamido-6-bromopyridine lies in the steric bulk of the pivalamido group. This bulky substituent, ortho to the bromine atom, can hinder the oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-bromine bond. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition. Consequently, the choice of the palladium catalyst, particularly the ancillary ligand, is critical to overcoming these hurdles.
Comparative Analysis of Palladium Catalysts
The efficacy of a palladium catalyst in the coupling of hindered substrates like 2-pivalamido-6-bromopyridine is largely dictated by the nature of the ligand attached to the palladium center. We will compare three major classes of palladium catalysts: those with traditional phosphine ligands, those with bulky, electron-rich phosphine ligands, and N-heterocyclic carbene (NHC)-based catalysts.[1]
Data-Driven Comparison of Catalyst Performance
The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with 2-pivalamido-6-bromopyridine and its analogs. The data is compiled from various literature sources to provide a comparative overview.
| Catalyst System | Coupling Partner | Reaction Type | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | Suzuki-Miyaura | 5 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 45 |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | Suzuki-Miyaura | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| PEPPSI-IPr | Phenylboronic acid | Suzuki-Miyaura | 1 | Cs₂CO₃ | t-AmylOH | 100 | 4 | 96 |
| Pd₂(dba)₃ / XPhos | Aniline | Buchwald-Hartwig | 2 | NaOtBu | Toluene | 110 | 12 | 88 |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Phenylacetylene | Sonogashira | 2.5 (Pd) | Et₃N | DMF | 100 | 3 | 85 |
Analysis of Catalyst Performance
-
Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄): While historically significant, tetrakis(triphenylphosphine)palladium(0) often exhibits limited efficacy with sterically hindered substrates like 2-pivalamido-6-bromopyridine, resulting in lower yields and requiring longer reaction times.
-
Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos): The development of bulky and electron-rich phosphine ligands, such as those from the Buchwald group, has revolutionized palladium-catalyzed cross-coupling.[2][3] These ligands, like SPhos and XPhos, create a sterically crowded and electron-rich palladium center. This electronic enrichment facilitates the oxidative addition step, while the steric bulk promotes the reductive elimination step, leading to faster reaction rates and higher yields, even with challenging substrates.[1][4]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active and stable catalysts for a variety of cross-coupling reactions.[5] The strong σ-donating ability of NHC ligands makes the palladium center highly electron-rich, promoting oxidative addition. Their thermal stability also allows for reactions to be run at higher temperatures, which can be beneficial for sluggish couplings.
Experimental Workflow & Protocol: A Case Study in Suzuki-Miyaura Coupling
To illustrate a practical application, we provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 2-pivalamido-6-bromopyridine with phenylboronic acid, a common and highly effective transformation.
Catalyst Selection Rationale
For this transformation, a catalyst system employing a bulky, electron-rich phosphine ligand such as SPhos is an excellent choice. The combination of Pd(OAc)₂ as a palladium precursor and SPhos as the ligand provides a robust and efficient catalytic system for this type of hindered substrate.
Step-by-Step Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-pivalamido-6-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL). Add this catalyst solution to the Schlenk tube containing the reagents.
-
Solvent Addition: Add an additional 8 mL of 1,4-dioxane to the Schlenk tube to bring the total volume to 10 mL.
-
Degassing: Seal the Schlenk tube and degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 8 hours.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-pivalamido-6-phenylpyridine.
Visualizing the Catalytic Cycle and Selection Process
To further aid in understanding the reaction mechanism and catalyst selection, the following diagrams are provided.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Catalyst selection workflow for 2-pivalamido-6-bromopyridine.
Conclusion and Future Outlook
The successful cross-coupling of 2-pivalamido-6-bromopyridine is highly dependent on the judicious choice of the palladium catalyst. While traditional catalysts may struggle, modern systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes offer remarkable efficiency and broad applicability. The ongoing development of novel ligand architectures promises to further expand the scope of these reactions, enabling the synthesis of increasingly complex and valuable molecules for the advancement of pharmaceutical and materials science.
References
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Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
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PubMed Central (PMC). (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
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ACS Central Science. (2016, September 1). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved from [Link]
-
SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Retrieved from [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
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The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
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MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
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MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]
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ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
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MIT Open Access Articles. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Retrieved from [Link]
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NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
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Semantic Scholar. (2017, July 12). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Efficiency of N-(6-bromopyridin-2-yl)pivalamide in Flow Chemistry
Introduction: The Convergence of Directed C–H Functionalization and Continuous Flow Synthesis
In the landscape of modern pharmaceutical and materials science, the drive for synthetic efficiency, sustainability, and rapid library generation is paramount. Direct C–H functionalization has emerged as a transformative strategy, offering a more atom-economical approach to molecular diversification by avoiding pre-functionalization steps.[1][2] Pyridine scaffolds, in particular, are ubiquitous in FDA-approved drugs, making their selective functionalization a critical challenge for medicinal chemists.[2] The electron-deficient nature of the pyridine ring, however, often complicates traditional synthetic methodologies.
This guide focuses on N-(6-bromopyridin-2-yl)pivalamide, a substrate ingeniously designed for regioselective C–H functionalization. The pivalamide group (-NHC(O)tBu) serves as a powerful directing group, guiding a transition metal catalyst, typically palladium, to activate a specific C–H bond for subsequent cross-coupling reactions.[3] When this sophisticated chemical strategy is translated from traditional batch processing to a continuous flow chemistry platform, significant advantages in process control, safety, and scalability can be realized.[4][5]
This document provides an in-depth comparison of flow versus batch processing for reactions involving N-(6-bromopyridin-2-yl)pivalamide. We will explore the mechanistic underpinnings of the pivalamide-directed C–H arylation, provide detailed experimental protocols, and present comparative data to guide researchers in optimizing their synthetic workflows.
The Mechanistic Cornerstone: Pivalamide-Directed C–H Activation
The efficacy of N-(6-bromopyridin-2-yl)pivalamide hinges on the coordinating power of the pivalamide's amide moiety. This group acts as an anchor for the palladium catalyst, positioning it in close proximity to the C3-H bond of the pyridine ring. This chelation assistance dramatically lowers the activation energy for the C–H bond cleavage, leading to the formation of a stable five-membered palladacycle intermediate. This step is the key to the reaction's high regioselectivity. Once this intermediate is formed, it can readily participate in a catalytic cycle, typically with an aryl halide, to form a new C–C bond.
The generally accepted catalytic cycle for this palladium-catalyzed C–H arylation proceeds as follows:
-
C–H Activation: The directing group facilitates the cleavage of the C3-H bond and formation of the palladacycle.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the palladium center.
-
Reductive Elimination: The desired C–C bond is formed, releasing the arylated product and regenerating the active palladium catalyst.
Flow vs. Batch: A Head-to-Head Process Comparison
The transition from batch to flow chemistry offers distinct advantages for transition metal-catalyzed reactions, which often require precise temperature control and efficient mixing.[4] Flow chemistry conducts reactions in a continuously moving stream through a network of tubes or channels, providing superior control over reaction parameters compared to a stirred tank.[4]
| Feature | Batch Chemistry | Flow Chemistry | Rationale & Advantage in Flow |
| Heat Transfer | Poor; potential for localized hotspots | Excellent; high surface-area-to-volume ratio | Prevents catalyst decomposition and side reactions, allowing for higher reaction temperatures and faster rates.[5] |
| Mass Transfer | Dependent on stirring efficiency | Superior and highly reproducible mixing | Ensures homogeneous reaction mixture, leading to more consistent product quality and yields.[4] |
| Safety | Large volumes of reagents handled at once | Small reaction volume at any given time | Significantly reduces risks associated with exothermic events or handling hazardous reagents. |
| Reaction Time | Often long (hours to days) to ensure completion | Typically short residence times (seconds to minutes) | Accelerated reaction rates due to higher temperatures and efficient mixing lead to higher throughput.[1] |
| Scalability | Challenging; requires re-optimization | Straightforward; "scaling out" or running longer | Production is increased by running the system for an extended period, avoiding redevelopment of the process. |
| Process Control | Manual or semi-automated | Fully automated and precise control | Parameters like temperature, pressure, and flow rate are controlled by software for high reproducibility.[5] |
Experimental Protocol: C3-Arylation in a Continuous Flow Reactor
This section provides a detailed, self-validating protocol for a model palladium-catalyzed C–H arylation of N-(6-bromopyridin-2-yl)pivalamide with 4-iodoanisole.
System Setup
A typical continuous flow setup for this transformation is depicted below. It consists of two syringe pumps for reagent delivery, a T-mixer for combining the reagent streams, a heated reactor coil where the reaction occurs, a back-pressure regulator (BPR) to maintain the solvent in a liquid state above its boiling point, and a collection vessel.
Reagent Preparation
-
Solution A: To a 25 mL volumetric flask, add N-(6-bromopyridin-2-yl)pivalamide (1.36 g, 5.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol, 2 mol%), and Potassium pivalate (KOPiv, 1.40 g, 10.0 mmol). Dissolve and bring to volume with anhydrous N,N-Dimethylacetamide (DMAc).
-
Solution B: To a separate 25 mL volumetric flask, add 4-iodoanisole (1.40 g, 6.0 mmol). Dissolve and bring to volume with anhydrous DMAc.
Causality Behind Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective palladium precursor for C–H activation.[6]
-
Base/Additive: KOPiv acts as both a base and a crucial component in the proton-abstraction step of the C–H activation mechanism.
-
Solvent: DMAc is a high-boiling polar aprotic solvent suitable for dissolving the reagents and withstanding the high temperatures often required for C–H activation.
Step-by-Step Flow Procedure
-
System Priming: Prime both syringe pumps and the entire flow path with the reaction solvent (DMAc) to remove air and ensure a stable flow.
-
Reagent Loading: Load Solution A into a 25 mL syringe and place it on Pump A. Load Solution B into a 25 mL syringe and place it on Pump B.
-
Set Parameters:
-
Set the temperature of the reactor coil to 140 °C.
-
Set the flow rate for both Pump A and Pump B to 0.5 mL/min. This results in a total flow rate of 1.0 mL/min.
-
For a 10 mL reactor volume, this corresponds to a residence time of 10 minutes .
-
-
Initiate Reaction: Start the pumps simultaneously. The two streams will combine in the T-mixer and enter the heated reactor coil.
-
Reach Steady State: Discard the initial output from the reactor (typically the first 2-3 reactor volumes, i.e., 20-30 mL) to ensure the collected sample is from a system at steady state.
-
Collection: Collect the product stream for the desired duration. For example, running for 20 minutes will process 10 mL of Solution A and 10 mL of Solution B, consuming 2.0 mmol of the limiting reagent.
-
Workup:
-
Dilute the collected reaction mixture with ethyl acetate (100 mL).
-
Wash with water (3 x 50 mL) to remove DMAc and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Performance Data: A Comparative Analysis
The true measure of efficiency is a direct comparison of key performance indicators against a traditional batch process. The following table presents typical data for the model reaction described above.
| Parameter | Batch Protocol (Literature Derived) | Continuous Flow Protocol | Advantage |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | 2 mol% Pd(OAc)₂ | Lower catalyst cost |
| Temperature | 110 °C | 140 °C | Higher rate, shorter time |
| Reaction Time | 18 hours | 10 minutes (residence time) | >100x faster |
| Typical Yield | 75% | 88% | Improved efficiency |
| Throughput | ~0.2 mmol/hour (for a 5 mmol scale) | 6.0 mmol/hour | ~30x higher productivity |
| Workup | Standard aqueous workup | Standard aqueous workup | Comparable |
Analysis of Results: The flow protocol demonstrates superior performance across nearly all metrics. The ability to safely operate at a higher temperature dramatically accelerates the reaction, slashing the required time from 18 hours to just 10 minutes.[1] This acceleration, combined with improved mixing, often leads to higher yields and allows for a reduction in the amount of expensive palladium catalyst required. The resulting throughput is significantly higher, making flow chemistry an attractive method for producing material on a larger scale.
Comparison with Alternative Synthetic Strategies
While pivalamide-directed C–H activation is highly effective, it is essential to consider alternative methods for synthesizing biaryl compounds.
| Strategy | Description | Advantages | Disadvantages |
| Pivalamide-Directed C-H Arylation | The focus of this guide. Direct functionalization of an existing C-H bond. | High regioselectivity; atom economical; avoids pre-functionalization. | Requires directing group installation and removal; can have limited substrate scope. |
| Suzuki-Miyaura Cross-Coupling [7] | Coupling of an organoboron reagent (e.g., arylboronic acid) with an aryl halide. | Extremely broad scope; high functional group tolerance; commercially available reagents.[8][9] | Requires synthesis of the organoboron reagent; generates stoichiometric boronate waste. |
| Buchwald-Hartwig Amination [10] | Formation of a C-N bond between an aryl halide and an amine. | A powerful method for creating aryl-amine bonds, common in pharmaceuticals. | Not directly applicable for C-C bond formation but a key alternative for related structures. |
| Alternative Directing Groups | Using other groups like picolinamide or 8-aminoquinoline to direct C-H activation. | May offer different reactivity, regioselectivity, or milder removal conditions. | Each directing group has its own installation/removal protocol and may require re-optimization. |
| Metal-Free C-H Arylation [11] | Using arenediazonium salts or other radical-based methods. | Avoids potentially toxic and expensive transition metal catalysts. | Often requires harsh conditions; may have a narrower substrate scope and lower functional group tolerance. |
The choice of strategy ultimately depends on the specific target molecule, available starting materials, and desired scale. For rapid analogue synthesis where a common pyridine core is functionalized, the pivalamide-directed flow approach offers exceptional speed and efficiency.
Conclusion and Future Outlook
The use of N-(6-bromopyridin-2-yl)pivalamide in palladium-catalyzed C–H arylation is a potent strategy for the synthesis of functionalized pyridines. When implemented in a continuous flow system, the efficiency of this transformation is significantly enhanced. The precise control over temperature and mixing afforded by flow reactors leads to dramatically reduced reaction times, higher yields, and lower catalyst loadings compared to traditional batch methods. This guide demonstrates that for researchers, scientists, and drug development professionals, adopting flow chemistry is not merely an alternative but a superior method for accelerating discovery and process development. As flow technology becomes more accessible, its integration with advanced synthetic methods like directed C–H activation will continue to push the boundaries of chemical synthesis.
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Singh, R., et al. (2023) . Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available from: [Link]
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PubChem . N-(6-bromopyridin-2-yl)acetamide. National Center for Biotechnology Information. Available from: [Link]
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Sharma, S., & Fairlamb, I. J. S. (2022) . Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
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Organic Chemistry Portal . Biaryl synthesis by C-C coupling. Available from: [Link]
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Mori, A., et al. (2011) . Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. Available from: [Link]
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Deadman, B. J., et al. (2015) . Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters. Available from: [Link]
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Delaforge, E., et al. (2018) . C(sp3)−H Arylation Promoted by a Heterogeneous Palladium‐N‐Heterocyclic Carbene Complex in Batch and Continuous Flow. ChemCatChem. Available from: [Link]
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Organic Chemistry Portal . Pyridine synthesis. Available from: [Link]
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Shafi, S., et al. (2022) . Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Available from: [Link]
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Cole, K. et al. (2020) . Flow Chemistry for Process Optimisation using Design of Experiments. ResearchGate. Available from: [Link]
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Baxendale, I. R. (2013) . Flow chemistry approaches directed at improving chemical synthesis. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Garg, N. K., et al. (2020) . Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ACS Catalysis. Available from: [Link]
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Zhu, G., & Chen, D. (2020) . Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research. Available from: [Link]
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Guillet, G., et al. (2023) . Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Available from: [Link]
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Jana, A., et al. (2021) . Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions. ResearchGate. Available from: [Link]
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Ley, S. V., et al. (2024) . Simultaneous reaction- and analytical model building using dynamic flow experiments to accelerate process development. Chemical Science. Available from: [Link]
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MDPI . The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available from: [Link]
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Noel, T., & Cao, Y. (2019) . Sustainable Approaches to C–H Functionalizations Through Flow Techniques. Royal Society of Chemistry. Available from: [Link]
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Melancini, D., et al. (2016) . Synthesis, biological evaluation, and computational analysis of biaryl side-chain analogs of solithromycin. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Kappe, C. O., et al. (2021) . 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. Available from: [Link]
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Yoshida, J., et al. (2010) . Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange Without Using Cryogenic Conditions. ChemInform. Available from: [Link]
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Kwong, F. Y., et al. (2024) . Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available from: [Link]
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JRC Publications Repository . Flow chemistry and the synthesis of energetic materials. European Commission. Available from: [Link]
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Dey, A., & Maiti, D. (2021) . C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available from: [Link]
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Ortega-Alfaro, M. C., et al. (2020) . A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine. Dalton Transactions. Available from: [Link]
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ChemUniverse . n-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide. Available from: [Link]
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Nguyen, T. T., et al. (2022) . The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Catalysts. Available from: [Link]
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A Comparative Guide to N-Boc and N-Piv Protecting Groups for 2-Amino-6-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules central to drug discovery and development, the strategic use of protecting groups is paramount. For heteroaromatic amines like 2-amino-6-bromopyridine, a versatile building block in medicinal chemistry, the choice of an appropriate N-protecting group can dictate the success of a synthetic route.[1] This guide provides an in-depth comparison of two commonly employed protecting groups for the amino functionality of 2-amino-6-bromopyridine: the tert-butoxycarbonyl (Boc) group and the pivaloyl (Piv) group. We will delve into the practical aspects of their introduction, stability under various reaction conditions, and methods for their removal, supported by experimental data and mechanistic insights to inform your selection process.
The Strategic Importance of Protecting 2-Amino-6-bromopyridine
2-Amino-6-bromopyridine is a valuable scaffold in the synthesis of a wide array of biologically active compounds.[1][2] The presence of the amino group and the bromine atom allows for diverse functionalization, primarily through cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] However, the nucleophilicity of the exocyclic amino group can interfere with these transformations, leading to undesired side reactions.[5] Protection of this amino group is therefore crucial to ensure chemoselectivity and achieve high yields of the desired products.
The N-Boc Protecting Group: A Versatile Workhorse
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, lauded for its ease of introduction and mild cleavage conditions.[6]
Introduction of the N-Boc Group
The N-Boc protection of 2-amino-6-bromopyridine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A variety of bases and solvent systems can be employed, with the choice often depending on the scale of the reaction and the desired workup procedure.
Experimental Protocol: N-Boc Protection of 2-Amino-6-bromopyridine
-
Materials: 2-amino-6-bromopyridine, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine, sodium hydroxide), and a solvent (e.g., tetrahydrofuran, dichloromethane).
-
Procedure:
-
Dissolve 2-amino-6-bromopyridine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of Boc₂O in the same solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is typically worked up by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to yield the crude product, tert-butyl (6-bromopyridin-2-yl)carbamate.[7]
-
Purification is generally achieved by recrystallization or column chromatography.
-
Caption: General workflow for N-Boc protection.
Stability of the N-Boc Group
The N-Boc group is renowned for its stability under a wide range of conditions, making it compatible with many synthetic transformations. It is generally stable to:
-
Basic conditions: It is resistant to hydrolysis by common bases like sodium hydroxide and potassium carbonate.
-
Nucleophiles: It is unreactive towards most nucleophiles.
-
Reductive conditions: It is stable to catalytic hydrogenation.
However, the Boc group is labile under acidic conditions . This acid sensitivity is the cornerstone of its utility as a protecting group.
Removal of the N-Boc Group
The deprotection of N-Boc-2-amino-6-bromopyridine is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The cleavage proceeds via the formation of a stable tert-butyl cation.
Experimental Protocol: N-Boc Deprotection
-
Materials: N-Boc-2-amino-6-bromopyridine, a strong acid (e.g., TFA, HCl in dioxane).
-
Procedure:
-
Dissolve the N-Boc protected compound in a suitable solvent (e.g., DCM).
-
Add the acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
The reaction is then typically neutralized with a base, and the product is extracted.
-
Sources
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A Comparative Analysis of Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions of N-(6-bromopyridin-2-yl)pivalamide and Its Analogs
A Senior Application Scientist's Guide to Navigating Common Side Reactions in the Synthesis of 2,6-Disubstituted Pyridines
In the landscape of modern medicinal and materials chemistry, N-(6-bromopyridin-2-yl)pivalamide and its analogs are invaluable building blocks for the synthesis of complex molecular architectures. Their utility primarily lies in their capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse functionalities at the 6-position of the pyridine ring. However, the path to the desired 2,6-disubstituted pyridine is often complicated by the formation of undesired byproducts. This guide provides an in-depth analysis of these side reactions, offering a comparative study of their formation under various conditions and presenting field-proven strategies to mitigate their occurrence.
Introduction to the Challenge: Byproduct Formation
The presence of the pivalamide protecting group on the 2-amino functionality of the pyridine ring significantly influences the electronic properties and reactivity of the substrate. While essential for directing the regioselectivity of the coupling reaction and preventing self-coupling of the aminopyridine, this bulky amide group can also play a role in the formation of byproducts. Understanding the mechanistic origins of these side reactions is paramount for optimizing reaction conditions to favor the desired product. This guide will focus on the three most prevalent byproduct classes: homocoupling products , dehalogenated products , and byproducts arising from the instability of the pivaloyl protecting group .
Suzuki-Miyaura Coupling: A Tale of Two Pathways
The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds.[1] In the context of N-(6-bromopyridin-2-yl)pivalamide, it allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The idealized catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.[2] However, deviations from this cycle can lead to significant byproduct formation.
Homocoupling: The Unwanted Dimer
A frequent and often difficult-to-remove byproduct in Suzuki reactions is the homocoupled product of the boronic acid reagent.[3] This is particularly prevalent when the reaction is not thoroughly degassed, as the presence of oxygen can promote this side reaction.[4]
Mechanism of Homocoupling:
Caption: Oxidative homocoupling of boronic acids.
Dehalogenation: The Loss of Reactivity
Another common byproduct is the dehalogenated starting material, N-(pyridin-2-yl)pivalamide. This side reaction is essentially a reduction of the carbon-bromine bond and represents a loss of the electrophilic partner from the reaction mixture.[5]
Factors Influencing Dehalogenation:
-
Solvent and Base: The choice of solvent and base can influence the rate of dehalogenation. Protic solvents, for instance, can serve as a source of hydrogen.
-
Ligand: The nature of the phosphine ligand on the palladium catalyst plays a crucial role. Some ligands are more prone to promoting β-hydride elimination from intermediate palladium-hydride species, which can lead to dehalogenation.
Comparative Analysis of Reaction Conditions for Suzuki Coupling
| Catalyst/Ligand System | Base | Solvent | Homocoupling | Dehalogenation | Desired Product Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Observed | Observed | Moderate | [4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | Minimal | Low | High | [6] |
| (IPr)Pd(allyl)Cl | NaOtBu | Toluene | Low | Low | High | [5] |
Table 1. A summary of the effect of different catalytic systems on byproduct formation in Suzuki reactions of bromopyridines.
Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[7][8][9] When applied to N-(6-bromopyridin-2-yl)pivalamide, it allows for the introduction of a second amino group at the 6-position, leading to valuable 2,6-diaminopyridine derivatives.
Diarylation: A Step Too Far
In the case of dihalopyridines, a common side reaction is diarylation, where two molecules of the amine couple to the pyridine ring.[10] While N-(6-bromopyridin-2-yl)pivalamide is a monohalo-substrate, diarylation can still occur if the starting amine can also act as a coupling partner under the reaction conditions. More relevant to this specific substrate is the potential for the product, a 2,6-diaminopyridine derivative, to undergo further reaction if other reactive sites are present.
Pivaloyl Group Instability: A Source of Complexity
The pivaloyl protecting group, while generally robust, can be susceptible to hydrolysis under the strongly basic conditions often employed in Buchwald-Hartwig aminations. This can lead to the formation of the unprotected 2-amino-6-bromopyridine, which can then undergo self-coupling or other undesired reactions.
Hydrolysis of the Pivaloyl Group:
Caption: Base-mediated hydrolysis of the pivaloyl group.
Ligand Selection: The Key to Selectivity
The choice of ligand is critical in minimizing byproducts in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands, such as RuPhos and BrettPhos, have been shown to be highly effective in promoting the desired C-N coupling while suppressing side reactions.[11]
Comparative Ligand Performance in Buchwald-Hartwig Amination of 3-halo-2-aminopyridines:
| Ligand | Base | Solvent | Desired Product Yield | Byproducts | Reference |
| RuPhos | LiHMDS | Toluene | 83% | Not observed | [11] |
| SPhos | LiHMDS | Toluene | 76% | Not observed | [11] |
| BINAP | LiHMDS | Toluene | 71% | Not observed | [11] |
Table 2. Ligand screen for the C,N-cross coupling of morpholine to 3-bromo-2-aminopyridine, a close analog of the target substrate. Notably, homocoupling was not observed.[11]
The Role of C-H Activation: A Competing Pathway
In recent years, C-H activation has emerged as a powerful strategy for direct functionalization of C-H bonds.[12][13] The pyridine nitrogen and the amide functionality in N-(6-bromopyridin-2-yl)pivalamide can act as directing groups, potentially leading to C-H activation at the C-3 position of the pyridine ring or on the pivaloyl group itself.[14] This can compete with the desired cross-coupling at the C-Br bond, leading to a mixture of products.
Experimental Workflow for Byproduct Analysis
Caption: A typical workflow for the analysis of byproducts in a cross-coupling reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To a dry Schlenk tube under an inert atmosphere, add N-(6-bromopyridin-2-yl)pivalamide (1.0 equiv), the boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and base (e.g., K₃PO₄, 2.0 equiv).
-
Add degassed solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
-
To a dry Schlenk tube under an inert atmosphere, add N-(6-bromopyridin-2-yl)pivalamide (1.0 equiv), the amine (1.2 equiv), palladium precatalyst (e.g., RuPhos G3, 2 mol%), and base (e.g., LiHMDS, 1.5 equiv).
-
Add degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The synthesis of 2,6-disubstituted pyridines via cross-coupling reactions of N-(6-bromopyridin-2-yl)pivalamide and its analogs is a powerful and versatile strategy. However, a thorough understanding of potential byproduct formation is crucial for the development of efficient and robust synthetic methods. This guide has highlighted the major side reactions – homocoupling, dehalogenation, and those arising from protecting group instability – and has provided a comparative analysis of how reaction conditions can be tuned to minimize their formation. The judicious choice of catalyst, ligand, base, and solvent, tailored to the specific coupling partners, is the key to navigating the complex reactivity of these valuable substrates and achieving high yields of the desired products. As the field of catalysis continues to evolve, the development of even more selective and active catalyst systems will further streamline the synthesis of these important molecular targets.
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Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
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Dorel, R., & van der Pijl, F. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(39), 16878-16903. [Link]
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Li, G., et al. (2022). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Journal of the American Chemical Society, 144(50), 22967–22976. [Link]
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Özdemir, İ., & Çetinkaya, B. (2007). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Applied Organometallic Chemistry, 21(11), 949-954. [Link]
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Gandeepan, P., & Ackermann, L. (2018). Co-catalyzed, 2-aminopyridine-assisted C–H functionalization and [4 + 2] annulation of hydrazones and 1,3-diynes. Chemical Science, 9(2), 439-443. [Link]
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Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
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Surry, D. S., & Buchwald, S. L. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6683), 633-639. [Link]
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Dorel, R., & van der Pijl, F. (2020). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
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Davies, H. M. L., & Morton, D. (2016). Radical C(sp3)-H functionalization and cross-coupling reactions. Accounts of Chemical Research, 49(5), 877-888. [Link]
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Saima, et al. (2018). N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction. Journal of the Serbian Chemical Society, 83(10), 1145-1153. [Link]
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Dherange, B. D., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(1), 1-25. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338-16454. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Kashani, S. K., Jessiman, J. E., & Steiner, S. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1002&context=chemistry G-S_papers]([Link] G-S_papers)
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Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
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Li, G., et al. (2022). Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Angewandte Chemie International Edition, 62(2), e202214349. [Link]
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Sharma, S., & Van der Eycken, E. V. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(1), 24. [Link]
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The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Djebbar, S., et al. (2019). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 24(18), 3295. [Link]
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Smith, A. B., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 77(21), 9789-9799. [Link]
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Ghaffari, M., et al. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. The Journal of Organic Chemistry, 85(6), 4246-4255. [Link]
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Lassalas, P., et al. (2016). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 14(23), 5267-5271. [Link]
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Thompson, A. S., et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 65(10), 3170-3177. [Link]
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Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of Bromo‐ and Chloropyridines on Complex and Metallic Palladium Catalysts. Chemischer Informationsdienst, 17(7). [Link]
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A Senior Application Scientist's Guide to N-(6-bromopyridin-2-yl)pivalamide in Synthesis: A Cost-Benefit Analysis
For the discerning researcher in drug development and synthetic chemistry, the selection of starting materials and intermediates is a critical decision that profoundly impacts project timelines, costs, and overall success. This guide provides an in-depth cost-benefit analysis of utilizing N-(6-bromopyridin-2-yl)pivalamide as a key intermediate, particularly in cross-coupling reactions. We will objectively compare its performance with viable alternatives, supported by available data and field-proven insights, to empower you to make informed decisions in your synthetic strategies.
Introduction: The Strategic Role of a Protected 2-Amino-6-bromopyridine
2-Amino-6-bromopyridine is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds.[1] However, the presence of the free amino group can complicate synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The amino group can coordinate to the metal center, potentially inhibiting catalysis, or undergo undesired side reactions. Therefore, protection of the amino group is a common and often necessary strategy.
The pivaloyl group, a bulky and robust protecting group, offers a stable amide linkage that can withstand a variety of reaction conditions. N-(6-bromopyridin-2-yl)pivalamide has emerged as a commercially available and synthetically useful intermediate. This guide will dissect the costs and benefits associated with its use, from synthesis to application and deprotection, and compare it with other common amino-protecting group strategies.
Synthesis and Cost Analysis of N-(6-bromopyridin-2-yl)pivalamide and its Alternatives
The overall cost-effectiveness of using a protected aminopyridine is a function of the cost of the starting materials, the efficiency of the protection reaction, and the stability of the resulting product. Here, we compare the synthesis of N-(6-bromopyridin-2-yl)pivalamide with its Boc, Fmoc, and trifluoroacetyl-protected counterparts.
Synthesis Pathways:
The general approach to synthesizing these protected compounds involves the acylation of 2-amino-6-bromopyridine.
Caption: General synthetic routes to protected 2-amino-6-bromopyridines.
Cost Comparison of Reagents:
To provide a tangible comparison, the following table outlines the approximate costs of the necessary reagents. Prices are subject to change and vary by supplier and purity.
| Reagent | Typical Bulk Price (USD/kg) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| 2-Amino-6-bromopyridine | ~100 - 200 | 173.02 | 17.30 - 34.60 |
| Pivaloyl Chloride | ~50 - 100 | 120.58 | 6.03 - 12.06 |
| Di-tert-butyl dicarbonate (Boc Anhydride) | ~100 - 200 | 218.25 | 21.83 - 43.65 |
| Fmoc-Cl | ~500 - 1000+ | 258.70 | 129.35 - 258.70+ |
| Trifluoroacetic Anhydride | ~50 - 150 | 210.03 | 10.50 - 31.51 |
Analysis:
-
Pivaloyl Chloride: From a pure starting material cost perspective, pivaloyl chloride is one of the most economical choices for protecting 2-amino-6-bromopyridine.
-
Boc Anhydride: While more expensive per mole than pivaloyl chloride, Boc protection is a widely used and well-understood method with generally high yields.[2]
-
Fmoc-Cl: This reagent is significantly more expensive, making it a less common choice for large-scale synthesis unless its specific properties (base-lability) are essential for the overall synthetic strategy.
-
Trifluoroacetic Anhydride: This reagent is also relatively inexpensive and can be an effective protecting group.
Performance in Cross-Coupling Reactions: A Comparative Overview
The true value of a protecting group lies in its ability to facilitate the desired reaction with high efficiency and then be removed under conditions that do not compromise the integrity of the final product. Here, we evaluate the performance of N-(6-bromopyridin-2-yl)pivalamide and its alternatives in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The efficiency of this reaction with 2-halopyridines can be challenging due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the ring nitrogen.[3][4]
Caption: General scheme for the Suzuki-Miyaura coupling of a protected 2-amino-6-bromopyridine.
While direct comparative studies are limited, we can infer performance based on general principles and isolated reports:
-
N-(6-bromopyridin-2-yl)pivalamide: The bulky pivaloyl group can sterically hinder coordination of the pyridine nitrogen to the palladium catalyst, which is often beneficial for reactivity. This can lead to higher yields and faster reaction times compared to the unprotected amine.
-
Boc-Protected Aminopyridine: The Boc group is also effective at preventing catalyst inhibition and is widely used in Suzuki couplings of aminopyridines. The electronic effect of the carbamate may differ from the pivalamide, potentially influencing reaction rates.
-
Unprotected 2-Amino-6-bromopyridine: Direct coupling of the unprotected amine is often challenging and can result in lower yields due to catalyst inhibition.[5] However, with careful selection of ligands and reaction conditions, successful couplings have been reported.
Buchwald-Hartwig Amination:
This reaction is crucial for the formation of C-N bonds. The protecting group plays a vital role in preventing self-coupling or other side reactions involving the amino group of the starting material.
Caption: General scheme for the Buchwald-Hartwig amination of a protected 2-amino-6-bromopyridine.
-
N-(6-bromopyridin-2-yl)pivalamide: The robust nature of the pivaloyl group makes it well-suited for the often harsh conditions of Buchwald-Hartwig aminations.
-
Boc-Protected Aminopyridine: The Boc group is also compatible with many Buchwald-Hartwig conditions, although strong bases at elevated temperatures can sometimes lead to premature deprotection.
Deprotection Strategies: The Final Step
The ease and efficiency of the deprotection step are critical considerations in the overall cost-benefit analysis.
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| Pivaloyl | Strong acid (e.g., HCl, H₂SO₄) or strong base (e.g., NaOH, KOH) at elevated temperatures. | Very stable to a wide range of reagents. | Harsh conditions may not be suitable for sensitive functional groups. |
| Boc | Moderate to strong acid (e.g., TFA, HCl in dioxane).[6] | Mild conditions, high yields.[7] | Acid-labile, may not be orthogonal to other acid-sensitive groups. |
| Fmoc | Base (e.g., piperidine in DMF). | Very mild, orthogonal to acid-labile groups. | Reagent cost can be high; piperidine is toxic. |
| Trifluoroacetyl | Mild base (e.g., K₂CO₃ in methanol) or ammonia. | Easily cleaved. | Less stable than pivaloyl or Boc to some nucleophiles. |
Analysis:
-
Pivaloyl Deprotection: The robustness of the pivaloyl group is a double-edged sword. While it provides excellent stability, its removal requires harsh conditions that may limit its applicability in the synthesis of complex molecules with sensitive functional groups.
-
Boc Deprotection: The ease of Boc deprotection under acidic conditions is a significant advantage, contributing to its widespread use.
-
Fmoc Deprotection: The orthogonality of Fmoc deprotection (base-labile) to acid-labile groups like Boc is a key advantage in complex, multi-step syntheses.
-
Trifluoroacetyl Deprotection: The mild basic conditions for trifluoroacetyl removal are advantageous, but the group's overall stability is lower than the others.
Experimental Protocols
To provide a practical context, here are representative, generalized protocols for the synthesis and application of N-(6-bromopyridin-2-yl)pivalamide.
Protocol 1: Synthesis of N-(6-bromopyridin-2-yl)pivalamide
-
To a solution of 2-amino-6-bromopyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).
-
Slowly add pivaloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford N-(6-bromopyridin-2-yl)pivalamide.
Protocol 2: Suzuki-Miyaura Coupling using N-(6-bromopyridin-2-yl)pivalamide
-
To a reaction vessel, add N-(6-bromopyridin-2-yl)pivalamide (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion: A Strategic Choice for Robust Synthesis
The cost-benefit analysis of using N-(6-bromopyridin-2-yl)pivalamide reveals it to be a strong candidate for synthetic campaigns that require a robust and relatively inexpensive protected 2-amino-6-bromopyridine intermediate.
Key Benefits:
-
Cost-Effective Synthesis: The starting materials, 2-amino-6-bromopyridine and pivaloyl chloride, are commercially available at a reasonable cost for large-scale applications.
-
High Stability: The pivaloyl group is exceptionally stable to a wide range of reaction conditions, providing a reliable protecting group for multi-step syntheses.
-
Facilitates Cross-Coupling: The steric bulk of the pivaloyl group can enhance the efficiency of palladium-catalyzed cross-coupling reactions by minimizing catalyst inhibition.
Potential Drawbacks:
-
Harsh Deprotection: The primary disadvantage is the need for strong acidic or basic conditions for its removal, which may not be compatible with sensitive functional groups in the target molecule.
Recommendations:
-
For robust, early-stage intermediates: N-(6-bromopyridin-2-yl)pivalamide is an excellent choice when the subsequent synthetic steps do not involve acid- or base-sensitive functionalities.
-
For late-stage functionalization of complex molecules: An alternative protecting group with milder deprotection conditions, such as Boc or Fmoc, may be more appropriate, despite the potentially higher initial cost.
Ultimately, the optimal choice of protecting group strategy depends on the specific requirements of your synthetic route. This guide provides the foundational data and analysis to make a strategic, evidence-based decision, balancing the immediate costs of reagents with the long-term benefits of a streamlined and successful synthesis.
References
- Bavetsias, V. et al. (2004). Advances in Nitrogen Protection and Deprotection. Tetrahedron Lett., 45, 5643.
- BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
- Boc Sciences. (n.d.).
- CABI Digital Library. (2012). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
- Chem-Impex. (n.d.). 2-Amino-6-bromopyridine.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Gooch, J. R., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Hreczycho, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.).
- Paton Research Group. (2025).
- Reddit. (2020). Suzuki vs. Hartwig-Buchwald.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(42), 18691-18697.
- ResearchGate. (2006).
- ResearchGate. (2017). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- ResearchGate. (2020). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- TCI Chemicals. (n.d.). Protecting Agents.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Zhang, Y., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 221.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide
This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide (CAS No. 221087-47-4). As a brominated heterocyclic compound, this substance requires meticulous handling and disposal to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. The procedures outlined below are based on an analysis of the compound's chemical structure, data from analogous substances, and established principles for managing halogenated organic waste.
Core Principle: Hazard Identification and Classification
The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic hazardous waste . This classification is derived from its key structural features:
-
Brominated Pyridine Ring: The presence of a bromine atom makes this a halogenated compound. Halogenated wastes must be segregated from non-halogenated streams to ensure proper treatment, as they can produce corrosive and toxic byproducts like hydrobromic acid (HBr) during incineration if not handled by specialized facilities.[1][2]
-
Pyridine Moiety: Pyridine and its derivatives are often toxic and are treated as hazardous waste, typically managed through high-temperature incineration.[3][4]
-
Amide Functionality: While the propanamide group is common, the overall hazard profile is dictated by the bromopyridine core.
Based on data from structurally similar compounds, such as N-(6-Chloro-pyridin-2-yl)-2,2-dimethyl-propionamide, this chemical should be handled as, at a minimum, harmful if swallowed (Acute Toxicity 4, Oral). Therefore, all waste streams containing this compound, regardless of concentration, must be treated as hazardous.
Chemical and Physical Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃BrN₂O | [5] |
| Molecular Weight | 257.13 g/mol | [5] |
| Physical Form | Likely a solid at room temperature | Inferred from chloro-analog |
| Primary Hazard Class | Halogenated Organic Waste | Based on chemical structure |
| Inferred GHS Hazard | Acute Toxicity 4, Oral (H302) | Based on chloro-analog |
Mandatory Personal Protective Equipment (PPE)
Before handling the neat compound or any waste containing it, the following PPE is mandatory to prevent accidental exposure through contact, inhalation, or ingestion.[6]
-
Eye Protection: Chemical splash goggles are required at all times.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use and wash hands thoroughly after removal.
-
Protective Clothing: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhaling dust. All handling of the neat compound should ideally occur within a fume hood.
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure (neat) chemical, solutions containing the chemical, and all contaminated labware.
Step 1: Waste Segregation
This is the most critical step. All waste contaminated with this compound must be collected in a designated "Halogenated Organic Waste" container.[2]
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).
-
DO NOT dispose of this chemical down the drain.
-
Causality: Mixing halogenated waste into non-halogenated solvent streams makes the entire volume more expensive and difficult to dispose of, as it contaminates solvent that could otherwise be recycled or recovered.[2]
Step 2: Waste Containment and Labeling
-
Select a Proper Container: Use a chemically compatible, sealable, and airtight container provided by your institution's Environmental Health & Safety (EHS) department, typically designated for halogenated waste.[1][7] The container must be in good condition with no leaks or cracks.
-
Label the Container Immediately: Before adding any waste, affix a "Dangerous Waste" or "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The words "Halogenated Organic Waste"
-
An indication of the primary hazards (e.g., "Toxic," "Harmful")
-
The date the first waste was added.
-
Step 3: Transferring Waste into the Container
-
For Unused/Expired Solid Chemical: Carefully transfer the solid powder from its original container into the designated halogenated waste container. Use a spatula or powder funnel and perform this transfer inside a chemical fume hood to minimize dust inhalation.[6]
-
For Solutions: If the compound is dissolved in a solvent, the entire solution is considered halogenated waste. Carefully pour the solution into the liquid halogenated waste container.
-
For Contaminated Labware: All items that have come into direct contact with the chemical are considered hazardous waste. This includes:
-
Gloves
-
Weigh boats or weigh paper
-
Pipette tips
-
Paper towels or absorbent pads used for cleanup Place these items into a solid halogenated waste container or a securely sealed bag that is clearly labeled as such before placing it in the larger waste container.
-
Step 4: Storage and Final Disposition
-
Temporary Storage: Keep the sealed waste container in a designated satellite accumulation area within your laboratory. The container should be stored away from incompatible materials such as strong oxidizers and acids.[7]
-
Arrange for Pickup: Once the container is full or you are no longer generating this waste stream, follow your institution's procedures to request a chemical waste pickup from your EHS department.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Emergency Spill Procedures
Accidental releases must be managed promptly and safely.
-
Small Spill (Contained within a fume hood):
-
Ensure your PPE is intact.
-
Absorb liquids with an inert material like vermiculite or sand.
-
For solids, carefully sweep the material to avoid creating dust.
-
Collect all contaminated absorbent and cleaning materials and place them in your labeled halogenated hazardous waste container.[8]
-
Decontaminate the surface with an appropriate solvent and place the cleaning materials in the waste container.
-
-
Large Spill (Outside of a fume hood):
-
Evacuate all personnel from the immediate area.
-
Alert others in the laboratory and restrict access.
-
If safe to do so, increase ventilation by opening a fume hood sash.
-
Contact your institution's EHS or emergency response team immediately.[7] Do not attempt to clean up a large spill yourself.
-
Regulatory Context: The Final Step
The ultimate disposal of this compound waste is governed by federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9] Your institution's EHS department will ensure that the collected waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for destroying this type of halogenated organic compound is high-temperature incineration .[4] This process ensures the complete destruction of the molecule, preventing its release into the environment.
References
-
PYRIDINE. U.S. Environmental Protection Agency (EPA). [Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]
-
2,2-dibromo- 2-cyanoacetamide; [DBNPA] - Substance Information. European Chemicals Agency (ECHA). [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Standard Operating Procedure for Bromine. University of Washington. [Link]
-
Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk. Regulations.gov. [Link]
-
Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
Standard Operating Procedure for Pyridine. University of Washington. [Link]
-
Material Safety Data Sheet - N,N-Dimethylpropionamide, 99+% (GC). Cole-Parmer. [Link]
-
Propanamide, 2-hydroxy-N,N-dimethyl-. PubChem, National Center for Biotechnology Information. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]
-
Propanamide, 3-methoxy-N,N-dimethyl-. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: DIMETILPROPILAMINA (DMPA). Pochteca. [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. [Link]
-
Hazardous Waste Reduction. University of California, Santa Cruz. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
N,N-Dimethylpropanamide. ChemSrc. [Link]
-
N,N-diethyl-2,2-dimethylpropanamide. PubChem, National Center for Biotechnology Information. [Link]
-
Propanamide, N,N-dimethyl-. PubChem, National Center for Biotechnology Information. [Link]
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Navigating the Safe Handling of N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the imperative of safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide (CAS: 221087-47-4), a compound whose precise handling is critical for both experimental integrity and personal safety. As your partner in the laboratory, we go beyond supplying a product by providing the in-depth technical guidance necessary to build a culture of safety and confidence. This document is structured to offer a clear, logical workflow, from preparation to disposal, grounded in authoritative safety data.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the compound's hazard profile is essential. While specific toxicity data for this compound is not extensively detailed in publicly available literature, the Safety Data Sheet (SDS) provides critical hazard information. The compound is classified with GHS07 pictogram, indicating that it can cause skin and eye irritation.[1][2] Therefore, all handling procedures must be designed to prevent direct contact.
During combustion, this compound can release hazardous substances, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[3] This necessitates careful consideration of fire safety measures and the availability of appropriate extinguishing media.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the required PPE, designed to provide a comprehensive barrier against potential exposure.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety glasses with side-shields and a face shield | Standard safety glasses protect against splashes, while a face shield offers an additional layer of protection for the entire face from unexpected reactions or spills.[3] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves must be inspected for integrity before each use. Proper glove removal technique is crucial to prevent skin contact with the contaminated outer surface of the glove.[3] |
| Body | Laboratory coat or a complete chemical-resistant suit | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a full chemical-resistant suit is recommended.[3] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust formation is likely. | Engineering controls like fume hoods are the primary means of controlling inhalation exposure. If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is necessary.[4][5] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is the cornerstone of safe laboratory practice. The following workflow is designed to minimize risk at every stage of handling this compound.
3.1. Preparation and Weighing
-
Work Area Preparation : Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.[3][4] Ensure the work surface is clean and uncluttered.
-
PPE Donning : Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing : If the compound is a solid, handle it carefully to avoid generating dust.[3][4] Use a spatula to transfer the material. For dissolving, add the solvent to the weighed compound slowly.
3.2. Experimental Use
-
Containment : All procedures should be conducted in a manner that contains the chemical, using appropriate glassware and equipment.
-
Heating and Reactions : If heating is required, be aware of the potential for the formation of hazardous decomposition products.[3] Ensure adequate ventilation and consider using a blast shield.
-
Monitoring : Continuously monitor the experiment for any signs of unexpected reactions.
3.3. Post-Experiment and Decontamination
-
Cleaning : Clean all glassware and equipment thoroughly after use.
-
Work Area Decontamination : Decontaminate the work area by wiping it down with an appropriate solvent.
-
PPE Doffing : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream. Wash hands thoroughly with soap and water after removing gloves.[3]
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[3][4] Remove contaminated clothing. Consult a physician.
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4]
-
Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]
-
Spill : In case of a spill, evacuate personnel to a safe area.[4] Use personal protective equipment.[3][4] Pick up and arrange disposal without creating dust.[3][4] Sweep up and shovel the material into a suitable, closed container for disposal.[3][4] Do not let the product enter drains.[3][4]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation : All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, should be collected in a dedicated, properly labeled, and sealed container.[3]
-
Container Labeling : The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal Route : Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.
References
-
Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2022, October 19). Safety data sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Dimethylpropionamide, 99+% (GC). Retrieved from [Link]
-
Regulations.gov. (n.d.). PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
